FF-10502
説明
structure in first source
Structure
3D Structure
特性
CAS番号 |
184302-49-6 |
|---|---|
分子式 |
C9H12FN3O3S |
分子量 |
261.28 g/mol |
IUPAC名 |
4-amino-1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O3S/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6+,7-,8-/m1/s1 |
InChIキー |
NIDPJRZOVFIBQB-PXBUCIJWSA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](S2)CO)O)F |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1-(2-deoxy-2-fluoro-4-thio-arabinofuranosyl)cytosine 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine 2-F-4-Thio-arabinofuranosyl-C |
製品の起源 |
United States |
Foundational & Exploratory
FF-10502: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
FF-10502 is a novel pyrimidine nucleoside antimetabolite, structurally analogous to gemcitabine, that has demonstrated potent antitumor activity in preclinical and clinical studies.[1][2] Its unique mechanism of action, particularly its efficacy against dormant and gemcitabine-resistant cancer cells, positions it as a promising therapeutic agent for various solid tumors.[1][3] This technical guide provides an in-depth overview of the core mechanism of action of this compound in cancer cells, supported by available quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways.
Core Mechanism of Action: Dual Inhibition of DNA Replication and Repair
This compound exerts its anticancer effects through a dual mechanism that disrupts fundamental cellular processes of DNA synthesis and repair. As a nucleoside analog, this compound requires intracellular phosphorylation to its active triphosphate form, this compound-triphosphate (this compound-TP). This active metabolite then targets DNA polymerases, the enzymes responsible for DNA replication and repair.
The key mechanistic steps are as follows:
-
Cellular Uptake and Activation: this compound enters the cancer cell, likely through nucleoside transporters, and is sequentially phosphorylated by cellular kinases to its active triphosphate form, this compound-TP.
-
Inhibition of DNA Polymerases: this compound-TP acts as a competitive inhibitor of DNA polymerases α and β.[4]
-
DNA Polymerase α: Inhibition of this enzyme, which is critical for the initiation of DNA replication, leads to a halt in the S-phase of the cell cycle and prevents cell proliferation.
-
DNA Polymerase β: this compound is a significantly more potent inhibitor of DNA polymerase β than gemcitabine.[1][2] This enzyme plays a crucial role in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks caused by DNA damaging agents or reactive oxygen species. By inhibiting DNA polymerase β, this compound prevents the repair of DNA damage, leading to the accumulation of cytotoxic lesions.
-
-
Induction of Cell Death in Dormant Cells: A novel aspect of this compound's mechanism is its activity against dormant cancer cells, which are often resistant to conventional chemotherapy.[1] In combination with DNA damaging agents (DDAs) like cisplatin or hydrogen peroxide, this compound significantly enhances cancer cell death by preventing the repair of DDA-induced DNA damage.[1]
This dual mechanism of inhibiting both DNA replication and repair contributes to the potent and durable antitumor responses observed with this compound, even in tumors that have developed resistance to other therapies like gemcitabine.
Signaling Pathway Diagram
Caption: this compound mechanism of action in cancer cells.
Quantitative Data
The following tables summarize the available quantitative data for this compound's activity in cancer cells.
Table 1: In Vitro Growth Inhibition of Pancreatic Cancer Cell Lines
| Cell Line | IC50 (nM) |
| BxPC-3 | 59.9 |
| SUIT-2 | 39.6 |
| Capan-1 | 68.2 |
| MIA PaCa-2 | 331.4 |
| Data from a 72-hour growth inhibition assay.[4] |
A separate study reported a general IC50 range of 60-330 nM for this compound in pancreatic cancer cell lines.[1][3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BxPC-3, SUIT-2, Capan-1, MIA PaCa-2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the medium from the cells and add the this compound dilutions. Include wells with medium only (background) and cells with vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
DNA Polymerase Inhibition Assay
Objective: To quantify the inhibitory activity of this compound-triphosphate on DNA polymerases α and β.
Materials:
-
Recombinant human DNA polymerase α and β
-
Activated DNA template-primer
-
Deoxynucleotide triphosphates (dATP, dCTP, dGTP, [3H]-dTTP)
-
This compound-triphosphate
-
Reaction buffer
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA, dATP, dCTP, dGTP, and [3H]-dTTP.
-
Prepare serial dilutions of this compound-triphosphate.
-
In separate tubes, combine the reaction mixture with different concentrations of this compound-triphosphate. Include a positive control (no inhibitor) and a negative control (no polymerase).
-
Initiate the reaction by adding the respective DNA polymerase to each tube.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding ice-cold TCA.
-
Precipitate the radiolabeled DNA on ice.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of polymerase activity relative to the positive control and determine the IC50 value for this compound-triphosphate for each polymerase.
Dormant Cancer Cell Synergy Assay
Objective: To evaluate the synergistic cytotoxic effect of this compound in combination with a DNA damaging agent on dormant cancer cells.
Materials:
-
SUIT-2 pancreatic cancer cells
-
Serum-free growth medium
-
Complete growth medium
-
This compound
-
DNA damaging agent (e.g., cisplatin, H2O2)
-
96-well plates
-
Cell viability reagent
Protocol:
-
Induce dormancy in SUIT-2 cells by culturing them in serum-free medium for 72 hours.
-
Treat the dormant cells with this compound alone, the DNA damaging agent alone, or a combination of both at various concentrations.
-
Incubate the cells for an additional 72 hours.
-
Assess cell viability using a standard cell viability assay as described above.
-
Analyze the data for synergistic effects using methods such as the combination index (CI) calculation.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro evaluation of this compound.
Conclusion
This compound is a promising anticancer agent with a distinct and dual mechanism of action that involves the inhibition of both DNA replication and DNA repair. Its ability to target DNA polymerase β more potently than gemcitabine and its demonstrated efficacy against dormant and drug-resistant cancer cells highlight its therapeutic potential. Further research into the detailed molecular interactions and the full spectrum of its activity in various cancer types will continue to elucidate its role in oncology.
References
- 1. This compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. [PDF] this compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
FF-10502: A Technical Guide to its Inhibition of DNA Polymerase Alpha and Beta
For Researchers, Scientists, and Drug Development Professionals
Abstract
FF-10502, a novel pyrimidine nucleoside antimetabolite structurally related to gemcitabine, has demonstrated potent antitumor activity in preclinical and clinical studies. Its mechanism of action involves the inhibition of key enzymes in DNA replication and repair, specifically DNA polymerase alpha (Pol α) and DNA polymerase beta (Pol β). This technical guide provides an in-depth overview of the inhibitory action of this compound on these polymerases, presenting available quantitative data, detailed experimental protocols for assessing its inhibitory activity, and visual representations of the underlying molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Introduction
This compound, chemically known as 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl) cytosine, is a synthetic pyrimidine nucleoside analogue.[1] Unlike its structural counterpart, gemcitabine, this compound exhibits a unique inhibitory profile against DNA polymerases, contributing to its distinct and potent anticancer effects.[1][2] The primary mechanism of action of nucleoside analogues like this compound involves intracellular phosphorylation to their active triphosphate form, which then competes with natural deoxynucleoside triphosphates (dNTPs) for incorporation into DNA by DNA polymerases. This incorporation leads to chain termination and the induction of apoptosis in rapidly dividing cancer cells.
This guide focuses on the specific inhibitory effects of the active triphosphate metabolite of this compound on two critical DNA polymerases:
-
DNA Polymerase Alpha (Pol α): A key enzyme responsible for the initiation of DNA replication.
-
DNA Polymerase Beta (Pol β): A crucial enzyme involved in the base excision repair (BER) pathway, which is essential for repairing DNA damage.
The dual inhibition of both DNA replication and repair pathways by this compound represents a promising strategy to overcome mechanisms of drug resistance and enhance therapeutic efficacy.
Quantitative Inhibitory Activity
Table 1: In Vitro Growth Inhibitory Activity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (nM) |
| BxPC-3 | 59.9 |
| SUIT-2 | 39.6 |
| Capan-1 | 68.2 |
| MIA PaCa-2 | 331.4 |
Data from Mima et al., 2018.[1]
Table 2: Comparative Inhibition of DNA Polymerase α and β by this compound Triphosphate (Qualitative)
| DNA Polymerase | This compound Triphosphate Inhibition | Comparative Potency vs. Gemcitabine Triphosphate |
| DNA Polymerase α | Inhibits | Data not publicly available |
| DNA Polymerase β | Potent Inhibition | Far more potent |
Information synthesized from preclinical studies.[1][2]
Experimental Protocols
The following sections describe the general methodologies employed to assess the inhibitory activity of this compound on DNA polymerase α and β. These protocols are based on standard enzymatic assays and information from related studies.
In Vitro DNA Polymerase Inhibition Assay (Radiolabeled Method)
This assay measures the incorporation of a radiolabeled deoxynucleoside triphosphate into a DNA template/primer, and the reduction of this incorporation in the presence of an inhibitor.
Materials:
-
Purified recombinant human DNA polymerase α or β
-
Activated calf thymus DNA (as template/primer)
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)
-
Radiolabeled dNTP, e.g., [³H]dTTP or [α-³²P]dCTP
-
This compound triphosphate (investigational inhibitor)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂, dithiothreitol, and bovine serum albumin)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, a mix of three unlabeled dNTPs, and the radiolabeled dNTP.
-
Inhibitor Addition: Add varying concentrations of this compound triphosphate to the reaction tubes. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified DNA polymerase α or β to the reaction mixture.
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA to precipitate the DNA.
-
DNA Precipitation and Washing: Place the tubes on ice to allow for complete precipitation. Collect the precipitated DNA on glass fiber filters by vacuum filtration. Wash the filters with cold TCA and then with ethanol to remove unincorporated radiolabeled dNTPs.
-
Scintillation Counting: Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity is proportional to the DNA polymerase activity. Calculate the percentage of inhibition for each concentration of this compound triphosphate relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular DNA Synthesis Inhibition Assay
This assay assesses the effect of this compound on DNA synthesis within cancer cells.
Materials:
-
Cancer cell line (e.g., SUIT-2 pancreatic cancer cells)
-
Cell culture medium and supplements
-
This compound
-
[³H]Thymidine
-
Lysis buffer
-
TCA
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-72 hours).
-
Radiolabeling: Add [³H]Thymidine to the cell culture medium and incubate for a few hours to allow for its incorporation into newly synthesized DNA.
-
Cell Lysis and DNA Precipitation: Wash the cells to remove unincorporated [³H]Thymidine. Lyse the cells and precipitate the DNA using TCA.
-
Measurement of Radioactivity: Collect the precipitated DNA and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the inhibition of DNA synthesis at each this compound concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.
Figure 1: Mechanism of action of this compound in cancer cells.
Figure 2: Experimental workflow for the in vitro DNA polymerase inhibition assay.
Conclusion
This compound is a promising anticancer agent with a dual mechanism of action that targets both DNA replication and repair through the inhibition of DNA polymerase α and β. Its enhanced potency against DNA polymerase β compared to existing therapies like gemcitabine suggests a potential advantage in overcoming certain mechanisms of drug resistance. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research into the precise molecular interactions and therapeutic applications of this compound. Further studies are warranted to fully elucidate the quantitative inhibitory kinetics of this compound triphosphate on its target polymerases, which will be critical for optimizing its clinical development and application.
References
FF-10502: A Technical Guide to its Effects on Dormant and Quiescent Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
FF-10502, identified as 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl) cytosine, is a novel pyrimidine nucleoside antimetabolite with a chemical structure analogous to gemcitabine.[1] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a particular focus on its effects on dormant or quiescent cancer cells, a subpopulation notoriously resistant to conventional chemotherapies. Preclinical and early clinical data suggest that this compound possesses a unique dual mechanism of action that not only inhibits DNA synthesis in proliferating cells but also compromises the DNA repair pathways in non-proliferating cancer cells, rendering them susceptible to cell death, particularly in the presence of DNA damaging agents.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for the scientific community.
Quantitative Data on the Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines, both in standard growth conditions and in models mimicking cellular dormancy. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vitro Growth Inhibition of Pancreatic Cancer Cell Lines
| Cell Line | State | IC50 (nM) |
| Pancreatic Cancer Cell Lines | Proliferating | 60 - 330 |
| Data represents the range of 50% inhibitory concentrations observed in a panel of human pancreatic cancer cell lines.[1] |
Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Orthotopic Xenograft Model (SUIT-2)
| Treatment Group | Median Survival (Days) | Mortality at Day 128 (%) | Tumor Outcome |
| This compound | Not Reached | 0 | Regression of implanted tumor, little metastasis |
| Gemcitabine | Not explicitly stated | 75 | - |
| SUIT-2 human pancreatic cancer cells were implanted into the pancreas of mice. Treatment with this compound was administered intravenously.[1] |
Table 3: Efficacy of this compound in Gemcitabine-Resistant Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment | Outcome |
| Gemcitabine-Resistant Pancreatic Cancer | This compound | Complete tumor growth suppression |
| Gemcitabine-Resistant Pancreatic Cancer | Gemcitabine | Partial inhibition |
| Two distinct patient-derived xenograft models of gemcitabine-resistant pancreatic cancer were utilized.[1] |
Experimental Protocols
This section details the methodologies employed in key preclinical studies to evaluate the effect of this compound on dormant cancer cells.
Induction of Cancer Cell Dormancy via Serum Starvation
This protocol describes a method to induce a quiescent or dormant state in cancer cell lines in vitro, making them more resistant to conventional chemotherapy.
-
Cell Seeding: Plate pancreatic cancer cells (e.g., SUIT-2) in standard growth medium and culture until they reach approximately 70-80% confluency.
-
Induction of Dormancy:
-
Aspirate the complete growth medium.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Replace the medium with a serum-free medium.
-
Incubate the cells in the serum-free medium for 72 hours to establish a dormant state.[2]
-
-
Treatment of Dormant Cells:
-
Following the 72-hour incubation in serum-free medium, add this compound at the desired concentrations, either alone or in combination with a DNA damaging inducer (DDI) such as cisplatin or hydrogen peroxide.
-
Incubate for an additional 72 hours.[2]
-
-
Assessment of Cell Viability: Cell viability can be determined using a standard ATP-based cell viability assay (e.g., CellTiter-Glo®).
In Vivo Orthotopic Pancreatic Cancer Xenograft Model
This protocol outlines the establishment and treatment of an orthotopic mouse model of pancreatic cancer to evaluate the in vivo efficacy of this compound.
-
Cell Preparation: Culture a human pancreatic cancer cell line, such as SUIT-2, under standard conditions. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Orthotopic Implantation:
-
Anesthetize immunodeficient mice (e.g., nude mice).
-
Make a small incision in the left abdominal flank to expose the pancreas.
-
Inject the pancreatic cancer cell suspension directly into the pancreas.
-
Suture the incision and allow the tumors to establish.
-
-
Drug Administration:
-
Once tumors are established (e.g., palpable or detectable by imaging), randomize mice into treatment groups.
-
Administer this compound intravenously at a clinically relevant dose. The dosing schedule from a phase 1/2 clinical trial was on days 1, 8, and 15 of a 28-day cycle.[3][4] Preclinical studies used intravenous administration, though the exact mg/kg dosage and schedule for the SUIT-2 model require further specification from the primary literature.
-
-
Monitoring and Endpoints:
-
Monitor tumor growth using calipers or non-invasive imaging techniques.
-
Record animal body weight and overall health status regularly.
-
The primary endpoints are typically tumor growth inhibition and overall survival.[1]
-
DNA Damage Assessment using the Alkaline Comet Assay
This assay is used to detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells, providing a measure of DNA damage.
-
Cell Preparation: Treat dormant cancer cells with this compound in combination with a DDI as described in Protocol 1.
-
Cell Embedding:
-
Harvest the cells and resuspend them in low melting point agarose at 37°C.
-
Pipette the cell-agarose suspension onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose at 4°C.
-
-
Lysis: Immerse the slides in a cold lysis solution (high salt and detergent) to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Apply an electric field to allow the negatively charged DNA to migrate towards the anode. Damaged DNA fragments will migrate faster, forming a "comet tail."
-
-
Neutralization and Staining:
-
Neutralize the slides in a Tris buffer.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate software.[2]
-
Signaling Pathways and Mechanisms of Action
The unique efficacy of this compound, particularly against dormant cancer cells, is attributed to its dual mechanism of action that distinguishes it from gemcitabine.
Proposed Mechanism of Action of this compound
The following diagram illustrates the proposed pathway for this compound's cytotoxic effects.
Caption: Proposed mechanism of action for this compound in cancer cells.
Comparative Mechanism: this compound vs. Gemcitabine
This compound's structural similarity to gemcitabine results in overlapping mechanisms, primarily the inhibition of DNA synthesis. However, a key distinction lies in their differential effects on DNA repair enzymes.
Caption: Comparative mechanisms of this compound and Gemcitabine.
This compound is a significantly more potent inhibitor of DNA polymerase β than gemcitabine.[1] This enzyme plays a critical role in the base excision repair (BER) pathway, which is essential for repairing DNA damage, including that induced by chemotherapy and radiotherapy. In dormant or quiescent cancer cells, which have low rates of DNA replication, the BER pathway is still active and crucial for cell survival. By potently inhibiting DNA polymerase β, this compound compromises the ability of these dormant cells to repair DNA damage, leading to the accumulation of lethal DNA lesions and subsequent apoptosis, especially when combined with DNA damaging agents.[1][2]
Experimental Workflow for Evaluating this compound on Dormant Cells
The following diagram outlines a typical experimental workflow to assess the efficacy of this compound on dormant cancer cells.
Caption: Experimental workflow for this compound evaluation in dormant cells.
Potential Mechanisms of Resistance
While this compound has shown efficacy in gemcitabine-resistant models, the potential for acquired resistance to this compound itself warrants consideration. Based on the mechanisms of resistance to other pyrimidine nucleoside analogs, potential resistance mechanisms to this compound could include:
-
Altered Drug Transport: Downregulation or mutation of the specific nucleoside transporters responsible for this compound uptake into the cancer cell.
-
Reduced Activation: Decreased activity of the kinases, such as deoxycytidine kinase (dCK), that are required to phosphorylate this compound into its active triphosphate form.
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters that can actively pump this compound out of the cell.
-
Alterations in Target Enzyme: Mutations in DNA polymerase β that reduce the binding affinity of the active form of this compound.
-
Upregulation of DNA Repair Pathways: Compensation for the inhibition of the BER pathway through the upregulation of alternative DNA repair mechanisms.
Further research is necessary to elucidate the specific mechanisms of resistance that may arise in response to this compound treatment.
Conclusion
This compound is a promising novel antimetabolite that demonstrates a unique and potent activity against dormant or quiescent cancer cells, a critical challenge in oncology. Its dual mechanism of inhibiting both DNA synthesis and, more significantly, the Base Excision Repair pathway via potent inhibition of DNA polymerase β, sets it apart from its structural analog, gemcitabine. The preclinical data strongly support its superior efficacy in models of pancreatic cancer, including those resistant to standard-of-care chemotherapy. The ongoing and future clinical evaluation of this compound will be crucial in determining its therapeutic potential in a range of solid tumors. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, highlighting the key data, methodologies, and mechanistic insights that underpin its development.
References
- 1. This compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A phase 1/2a safety, pharmacokinetics, and efficacy study of the novel nucleoside analog this compound-01 for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
In-Depth Technical Guide: Preclinical Pharmacology of FF-10502
For Researchers, Scientists, and Drug Development Professionals
Introduction
FF-10502 is a novel synthetic pyrimidine nucleoside analog with a chemical structure similar to that of gemcitabene. It is 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl) cytosine and demonstrates a distinct and potent preclinical antitumor profile.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo findings, detailing experimental methodologies, and illustrating its mechanism of action.
Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism that involves both the inhibition of DNA replication and the suppression of DNA damage repair.[3] A key differentiator from other nucleoside analogs like gemcitabine is its potent inhibition of DNA polymerase β (Pol β), a critical enzyme in the base excision repair (BER) pathway.[1][2][3] This inhibition of DNA repair makes cancer cells, particularly dormant cells that are often resistant to chemotherapy, more susceptible to DNA damage-inducing agents.[1][2]
Signaling Pathway: Inhibition of Base Excision Repair
The following diagram illustrates the role of DNA polymerase β in the base excision repair pathway and the point of inhibition by this compound.
Caption: this compound inhibits DNA polymerase β, a key enzyme in the Base Excision Repair pathway.
In Vitro Pharmacology
This compound has demonstrated significant cytotoxic activity against a panel of human pancreatic cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity
| Cell Line | IC50 (nM)[4] |
| BxPC-3 | 59.9 |
| SUIT-2 | 39.6 |
| Capan-1 | 68.2 |
| MIA PaCa-2 | 331.4 |
Experimental Protocols: In Vitro Assays
Cell Viability Assay:
-
Cell Lines: Human pancreatic cancer cell lines (BxPC-3, SUIT-2, Capan-1, MIA PaCa-2).
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Methodology: Cells were seeded in 96-well plates and allowed to adhere overnight. They were then treated with serial dilutions of this compound (ranging from 0.1 nM to 10 μM) for 72 hours.[4] Cell viability was assessed using a standard colorimetric assay (e.g., MTS or MTT) or an ATP-based luminescence assay (e.g., CellTiter-Glo). IC50 values were calculated from the dose-response curves.
Dormant Cell Model:
-
Cell Line: SUIT-2 human pancreatic cancer cells.
-
Methodology: To induce a dormant state, SUIT-2 cells were cultured in serum-free medium for 72 hours.[3] These dormant cells were then treated with this compound in combination with DNA damage-inducing agents (e.g., H2O2, cisplatin, or temozolomide).[3] Cell viability was evaluated after 72 hours using an ATP-based cell viability assay.[3] DNA damage was assessed by the alkaline comet assay.[3]
DNA Polymerase Inhibition Assay:
-
Enzymes: Purified human DNA polymerase α and β.
-
Methodology: The inhibitory activity of the triphosphate form of this compound was measured using a DNA synthesis assay. Purified human polymerases were incubated for 30 minutes at 37°C with the triphosphate form of the test drug in the presence of [methyl-3H]dTTP.[3] The incorporation of radioactivity into newly synthesized DNA was measured by liquid scintillation counting to determine the extent of polymerase inhibition.[3]
In Vivo Pharmacology
This compound has shown superior antitumor efficacy compared to gemcitabine in various preclinical models of pancreatic cancer, including those resistant to gemcitabine.
Quantitative Data: In Vivo Efficacy
| Model Type | Cell Line/Tumor Type | Treatment Regimen | Outcome |
| Subcutaneous Xenograft | Capan-1 (Pancreatic) | 120-480 mg/kg, i.v., once weekly for 4 weeks.[4] | Dose-dependent suppression of tumor growth.[4] |
| Orthotopic Xenograft | SUIT-2 (Pancreatic) | Not specified in abstract | Regression of implanted tumor and minimal metastasis, with no mortality observed, whereas 75% of gemcitabine-treated mice died by day 128.[1][2] |
| Patient-Derived Xenograft (PDX) | Gemcitabine-Resistant Pancreatic | Not specified in abstract | Complete tumor growth suppression, in contrast to only partial inhibition with gemcitabine.[1][2] |
Experimental Protocols: In Vivo Studies
Subcutaneous Xenograft Model:
-
Animal Model: Five-week-old female nude mice (e.g., BALB/c-nu/nu).[4]
-
Tumor Implantation: Human pancreatic cancer cells (e.g., Capan-1) were harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered intravenously via the tail vein.[4]
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2. Body weight was also monitored as an indicator of toxicity.
Orthotopic Pancreatic Cancer Model:
-
Animal Model: Immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: A surgical procedure was performed to expose the pancreas. A suspension of human pancreatic cancer cells (e.g., SUIT-2) was then injected directly into the pancreas. The abdominal wall and skin were then sutured.
-
Treatment and Monitoring: After a recovery period, treatment with this compound or vehicle control was initiated. Tumor growth and metastasis were monitored using in vivo imaging techniques (e.g., bioluminescence or ultrasound) and/or at the study endpoint by necropsy.
Patient-Derived Xenograft (PDX) Model:
-
Tumor Source: Fresh tumor tissue was obtained from patients with pancreatic cancer, particularly those with gemcitabine-resistant disease.
-
Implantation: Small fragments of the patient's tumor were surgically implanted subcutaneously or orthotopically into immunodeficient mice.
-
Propagation and Treatment: Once the tumors were established, they were passaged to subsequent cohorts of mice for treatment studies. Mice bearing established PDX tumors were randomized to receive this compound, gemcitabine, or a vehicle control. Efficacy was assessed by measuring tumor volume over time.
Experimental Workflow: In Vivo Xenograft Study
References
- 1. A Liposomal Gemcitabine, FF-10832, Improves Plasma Stability, Tumor Targeting, and Antitumor Efficacy of Gemcitabine in Pancreatic Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic C… [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
FF-10502: A Novel Antimetabolite Demonstrating Superior Activity in Pancreatic Cancer Models
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
FF-10502, a pyrimidine nucleoside antimetabolite structurally similar to gemcitabine, has demonstrated significant preclinical activity in various pancreatic cancer models, including those resistant to current standard-of-care therapies. This document provides an in-depth technical overview of the core data and methodologies supporting the investigation of this compound. Key findings indicate a novel mechanism of action, particularly potent against dormant cancer cells, which are implicated in therapeutic resistance and disease recurrence. Through the inhibition of DNA polymerase β, this compound uniquely impairs DNA repair mechanisms, leading to enhanced cytotoxicity, especially when combined with DNA-damaging agents. In vivo studies have shown superior tumor growth suppression and prolonged survival with this compound compared to gemcitabine, highlighting its potential as a promising new therapeutic agent for pancreatic cancer.
Introduction
Pancreatic cancer remains a significant therapeutic challenge, with high rates of chemoresistance and poor patient outcomes. Gemcitabine has been a cornerstone of treatment for decades, but its efficacy is often limited by both intrinsic and acquired resistance. This compound emerges as a promising alternative, designed to overcome these limitations. This technical guide details the preclinical evaluation of this compound, presenting key data from in vitro and in vivo pancreatic cancer models and outlining the experimental protocols utilized in these seminal studies.
Mechanism of Action
This compound is a synthetic pyrimidine nucleoside analogue.[1] Unlike gemcitabine, which primarily inhibits DNA replication, this compound exhibits a dual mechanism of action. It not only disrupts DNA replication but also potently inhibits DNA polymerase β, a key enzyme in the base excision repair (BER) pathway.[1][2] This inhibition of DNA repair is particularly effective in combination with DNA damage inducers (DDIs), leading to synergistic cytotoxicity.[2][3] This unique characteristic allows this compound to effectively target dormant cancer cells, a population notoriously resistant to conventional chemotherapies that target rapidly proliferating cells.[3][4]
In Vitro Activity
This compound has been evaluated against a panel of human pancreatic cancer cell lines, demonstrating moderate growth-inhibitory effects as a single agent. However, its unique activity is most pronounced in models of dormant cancer cells and in combination with DNA-damaging agents.
Data Presentation
| Cell Line | This compound IC₅₀ (nM) | Gemcitabine IC₅₀ (nM) | Notes | Reference |
| Pancreatic Cancer Cell Lines (Range) | 60-330 | Weaker than Gemcitabine | This compound showed moderately weaker growth inhibition compared to gemcitabine in standard in vitro proliferation assays. | [3] |
| Dormant SUIT-2 Cells + DDI | Significant Cell Death | Resistant | This compound in combination with DNA Damage Inducers (DDIs) like H₂O₂, cisplatin, or temozolomide induced concentration-dependent cell death in dormant, gemcitabine-resistant SUIT-2 cells. | [2][3] |
Experimental Protocols
The human pancreatic cancer cell line SUIT-2 was utilized in key experiments.[3] Cells were cultured in appropriate media supplemented with fetal bovine serum and maintained in a humidified incubator at 37°C with 5% CO₂.
Cell viability was assessed using an ATP-based assay. Cells were seeded in 96-well plates and treated with serial dilutions of this compound or gemcitabine for a specified period. Cell viability was measured, and IC₅₀ values were calculated.
To induce a dormant state, SUIT-2 cells were cultured in serum-free medium for 72 hours.[2] This serum starvation method establishes a population of quiescent cells that are resistant to conventional chemotherapy.
Dormant SUIT-2 cells were treated with this compound or gemcitabine in combination with DDIs such as hydrogen peroxide (H₂O₂), cisplatin, or temozolomide. Cell viability was subsequently assessed to determine the synergistic cytotoxic effects.[2][3]
In Vivo Activity
The antitumor efficacy of this compound has been demonstrated in multiple, clinically relevant in vivo models of pancreatic cancer, where it has shown superiority over gemcitabine.
Data Presentation
| Model | Treatment | Outcome | Reference |
| Orthotopic SUIT-2 Xenograft | This compound | No mortality, tumor regression, minimal metastasis. | [3] |
| Orthotopic SUIT-2 Xenograft | Gemcitabine | 75% mortality by day 128. | [3] |
| Gemcitabine-Resistant PDX Models (2 models) | This compound | Complete tumor growth suppression. | [3] |
| Gemcitabine-Resistant PDX Models (2 models) | Gemcitabine | Partial tumor growth inhibition. | [3] |
| Capan-1 and SUIT-2 Xenograft Models | This compound | Superior tumor growth suppression and survival prolongation compared to gemcitabine, with less toxicity. | [1] |
Experimental Protocols
Human pancreatic cancer SUIT-2 cells were implanted into the pancreas of immunodeficient mice. Tumor growth was monitored, and treatment with this compound or gemcitabine was initiated once tumors were established. Efficacy was evaluated by measuring tumor volume and monitoring survival.[3]
Tumor fragments from pancreatic cancer patients, including those with gemcitabine-resistant disease, were subcutaneously implanted into immunodeficient mice. Once tumors reached a specified volume, mice were randomized to receive treatment with this compound or gemcitabine. Tumor growth was measured regularly to assess treatment efficacy.[1]
DNA Polymerase β Inhibition Assay
The enhanced potency of this compound is attributed to its strong inhibitory activity against DNA polymerase β.
Data Presentation
| Enzyme | This compound | Gemcitabine | Notes | Reference |
| DNA Polymerase β | Far more potent inhibitor | Less potent inhibitor | The triphosphate form of this compound is a significantly more potent inhibitor of DNA polymerase β compared to the triphosphate form of gemcitabine. | [2][3] |
| DNA Polymerase α | Inhibitory Activity | Inhibitory Activity | Both this compound and gemcitabine inhibit DNA polymerase α, which is involved in DNA replication. | [2] |
Experimental Protocol
The inhibitory activity of the triphosphate forms of this compound and gemcitabine on purified human DNA polymerase α and β was measured using a DNA synthesis assay. The assay involves incubating the purified polymerases with the triphosphate forms of the drugs in the presence of a DNA template and [methyl-³H]dTTP. The incorporation of radioactivity into the DNA, reflecting polymerase activity, is then measured by liquid scintillation counting.[2]
Clinical Development
A Phase 1/2a clinical trial of this compound has been conducted in patients with advanced solid tumors, including pancreatic cancer. The study aimed to establish the safety, tolerability, and preliminary efficacy of this compound. The Phase 2a portion of the trial included a cohort of patients with pancreatic cancer.[2]
Conclusion
This compound represents a significant advancement in the development of novel therapies for pancreatic cancer. Its unique dual mechanism of action, particularly its potent inhibition of DNA polymerase β and its efficacy against dormant cancer cells, distinguishes it from existing treatments like gemcitabine. The robust preclinical data from both in vitro and in vivo models, including those resistant to gemcitabine, strongly support the continued clinical development of this compound as a potential new standard of care for patients with pancreatic cancer.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer | PLOS Computational Biology [journals.plos.org]
- 3. Gemcitabine resistant pancreatic cancer cell lines acquire an invasive phenotype with collateral hypersensitivity to histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA polymerase beta assay kit [profoldin.com]
FF-10502 for Cholangiocarcinoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of FF-10502, a novel pyrimidine antimetabolite, and its investigation in the context of cholangiocarcinoma (CCA). The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action, preclinical and clinical findings, and experimental considerations for this compound.
Core Concepts and Mechanism of Action
This compound is a synthetic pyrimidine nucleoside analogue, structurally similar to gemcitabine, with a key modification of a sulfur substitution in the pentose ring.[1] This structural difference contributes to its distinct biological activity. The primary mechanism of action of this compound is the inhibition of DNA synthesis and repair, making it a potent agent against cancer cell proliferation.
Dual Mechanism of Action:
-
Inhibition of DNA Replication: Like other nucleoside analogues, this compound is incorporated into replicating DNA strands, leading to chain termination and cell cycle arrest.
-
Inhibition of DNA Damage Repair: A key differentiator of this compound is its potent inhibition of DNA polymerase beta (Polβ), an essential enzyme in the base excision repair (BER) pathway.[2] This inhibition of DNA repair can sensitize cancer cells to endogenous and exogenous DNA damage, contributing to its anti-tumor activity, particularly in quiescent or slow-growing cells.[1]
This compound has demonstrated activity in preclinical models that are resistant to gemcitabine, suggesting it may overcome certain mechanisms of resistance to standard-of-care chemotherapy.[1]
Preclinical Research Findings
While specific preclinical data for this compound in cholangiocarcinoma models is limited in publicly available literature, studies in other solid tumors, particularly pancreatic cancer, provide valuable insights into its activity.
In Vitro Activity
This compound has shown cytotoxic activity against various cancer cell lines. Notably, it has demonstrated potent activity against serum-starved, dormant cancer cells when combined with DNA damaging agents.[2]
Table 1: Preclinical In Vitro Activity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (nM) | Reference |
| Pancreatic Cancer Cell Lines (unspecified) | 60-330 | [3] |
In Vivo Activity
Preclinical studies using patient-derived xenograft (PDX) models of gemcitabine-resistant pancreatic cancer have shown that this compound can lead to superior tumor growth suppression compared to gemcitabine.[1][3]
Clinical Research in Cholangiocarcinoma
A Phase 1/2a clinical trial (NCT02661542) evaluated the safety, pharmacokinetics, and efficacy of this compound in patients with advanced solid tumors, including a cohort of patients with cholangiocarcinoma.[1][4]
Study Design and Patient Population
The study was an open-label, single-arm, dose-escalation (Phase 1) and cohort expansion (Phase 2a) trial.[4] Patients enrolled had inoperable, metastatic tumors that were refractory to standard therapies.[4]
Table 2: Patient Demographics and Baseline Characteristics (Cholangiocarcinoma Cohort)
| Characteristic | Value | Reference |
| Number of Patients | 26 | [1] |
| Median Prior Therapies | 4 | [1] |
Efficacy in Cholangiocarcinoma
This compound demonstrated encouraging preliminary efficacy in heavily pretreated patients with cholangiocarcinoma.
Table 3: Clinical Efficacy of this compound in Cholangiocarcinoma Patients
| Efficacy Endpoint | Value | Reference |
| Partial Responses (PRs) | 3 of 26 patients | [1] |
| Patients on Therapy for ≥6 months | 7 | [1] |
| Median Progression-Free Survival (PFS) | 24.7 weeks | [4] |
| Median Overall Survival (OS) | 39.1 weeks | [4] |
Prolonged progression-free survival was associated with the presence of BAP1 and PBRM1 mutations.[4]
Safety and Tolerability
This compound was generally well-tolerated with manageable side effects.[4]
Table 4: Key Safety Findings from the Phase 1/2a Trial
| Safety Parameter | Details | Reference |
| Maximum Tolerated Dose (MTD) | 90 mg/m² | [1] |
| Dose-Limiting Toxicities (DLTs) at 135 mg/m² | Hypotension (Grade 3 and 4) | [1] |
| DLTs at 100 mg/m² | Grade 3 fatigue, Grade 2 rash | [1] |
| Common Adverse Events (Grade 1-2) | Rash, pruritus, fever, fatigue | [4] |
| Grade 3/4 Hematologic Toxicities (at 90 mg/m²) | Thrombocytopenia (5.1%), Neutropenia (2%) | [4] |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol describes a general method for assessing the cytotoxic effects of this compound on cholangiocarcinoma cell lines using a tetrazolium-based assay (e.g., MTT or MTS).
Materials:
-
Cholangiocarcinoma cell lines (e.g., TFK-1, HuCCT1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cholangiocarcinoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control wells (medium with the same concentration of solvent as the highest drug concentration).
-
Incubation: Incubate the plates for 72 hours (or a desired time course) at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment (MTS Assay):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Patient-Derived Xenograft (PDX) Model Study
This protocol outlines a general workflow for evaluating the in vivo efficacy of this compound using cholangiocarcinoma PDX models.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Cholangiocarcinoma PDX tissue
-
This compound formulation for intravenous (IV) injection
-
Vehicle control for injection
-
Surgical tools for implantation
-
Calipers for tumor measurement
Procedure:
-
PDX Implantation:
-
Surgically implant a small fragment (approximately 20-30 mm³) of cholangiocarcinoma PDX tissue subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Randomization and Treatment:
-
Randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound intravenously at the desired dose and schedule (e.g., once weekly for 3 weeks). The clinical trial used a schedule of days 1, 8, and 15 of a 28-day cycle.[1]
-
Administer the vehicle control to the control group using the same schedule.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers twice weekly.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
The study may be terminated when the tumors in the control group reach a predetermined size or after a set duration.
-
At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy of this compound.
-
Signaling Pathways and Visualizations
This compound Mechanism of Action
The following diagram illustrates the dual mechanism of action of this compound, targeting both DNA replication and the base excision repair pathway.
Caption: Dual mechanism of action of this compound.
Key Signaling Pathways in Cholangiocarcinoma
The development and progression of cholangiocarcinoma involve the dysregulation of several key signaling pathways. Understanding these pathways provides a broader context for the development of targeted therapies.
Caption: Key signaling pathways in cholangiocarcinoma.
Experimental Workflow for a Preclinical Study
The following diagram outlines a typical workflow for the preclinical evaluation of a compound like this compound in cholangiocarcinoma.
Caption: Preclinical experimental workflow for this compound.
References
- 1. Establishment of Highly Transplantable Cholangiocarcinoma Cell Lines from a Patient-Derived Xenograft Mouse Model [mdpi.com]
- 2. Establishment and Characterization of a New Human Intrahepatic Cholangiocarcinoma Cell Line LIV27 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic suppression of cholangiocarcinoma cells via DNA damage response and cell cycle arrest by dual targeting PARP and ATM in DNA damage repair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 1/2a safety, pharmacokinetics, and efficacy study of the novel nucleoside analog this compound-01 for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antitumor Potential of FF-10502: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: FF-10502 is an investigational pyrimidine nucleoside antimetabolite, structurally analogous to gemcitabine, that has demonstrated promising antitumor activity in preclinical and clinical settings. This technical guide provides a comprehensive overview of the current understanding of this compound's antitumor spectrum, mechanism of action, and key experimental findings. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of its molecular pathways and experimental workflows.
Antitumor Spectrum of this compound
This compound has shown significant activity against a range of solid tumors, with a particular emphasis on pancreatic cancer and biliary tract cancers. Preclinical evidence also suggests potential efficacy in other solid malignancies. To date, there is limited publicly available information on the activity of this compound in hematological malignancies.
Solid Tumors
Pancreatic Cancer: In vitro studies have demonstrated the cytotoxic effects of this compound on various human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit the growth of 50% of cancer cells, are summarized in the table below.[1]
| Cell Line | IC50 (nM) |
| BxPC-3 | 59.9 |
| SUIT-2 | 39.6 |
| Capan-1 | 68.2 |
| MIA PaCa-2 | 331.4 |
In vivo studies using mouse xenograft models with the human pancreatic cancer cell line Capan-1 have shown that this compound suppresses tumor growth in a dose-dependent manner.[2] Furthermore, in an orthotopic implantation model using SUIT-2 cells, this compound treatment led to tumor regression and reduced metastasis, resulting in improved survival compared to gemcitabine.[1][3] Notably, this compound demonstrated complete tumor growth suppression in two patient-derived xenograft models of gemcitabine-resistant pancreatic cancer.[1][3]
Biliary Tract and Other Solid Tumors: A Phase 1/2a clinical trial (NCT02661542) evaluated the safety and efficacy of this compound in patients with advanced solid tumors.[4][5][6][7][8] The study established a recommended Phase 2 dose of 90 mg/m².[4][5][6]
The trial included expansion cohorts for patients with cholangiocarcinoma, gallbladder cancer, and other solid tumors.[4][5] Confirmed partial responses were observed in patients with gemcitabine-refractory tumors, including:[4][5][6]
-
Three patients with cholangiocarcinoma
-
One patient with gallbladder cancer
-
One patient with urothelial cancer
For patients with cholangiocarcinoma, the median progression-free survival was 24.7 weeks, and the median overall survival was 39.1 weeks.[4][5][6] The clinical trial also enrolled patients with ovarian, prostate, non-small cell lung cancer (NSCLC), and squamous cell carcinoma of the head and neck (SCCHN).[7] A news release also mentioned potent anticancer effects of this compound in preclinical models of lung, ovarian, and bladder cancers.[9]
Hematological Malignancies
Currently, there is a lack of specific preclinical or clinical data on the antitumor activity of this compound in hematological malignancies. A separate investigational agent, FF-10501, has been studied for relapsed or refractory blood tumors, suggesting that this compound's development is primarily focused on solid tumors.[9]
Mechanism of Action: Inhibition of DNA Polymerase β and Targeting Dormant Cells
This compound exerts its anticancer effects through a distinct mechanism of action that involves the inhibition of DNA synthesis and the targeting of dormant, or quiescent, cancer cells.[1][3]
Dual Inhibition of DNA Polymerases
Similar to gemcitabine, this compound is a pyrimidine nucleoside antimetabolite that, once intracellularly phosphorylated to its active triphosphate form, inhibits DNA synthesis.[1][2] However, a key differentiator is its potent inhibition of DNA polymerase β (Pol β), an enzyme crucial for the base excision repair (BER) pathway.[1][3] The BER pathway is responsible for repairing single-base DNA damage caused by oxidation and alkylation. By inhibiting Pol β, this compound compromises the cancer cell's ability to repair DNA damage, leading to the accumulation of cytotoxic lesions.
dot
Caption: Intracellular activation and dual inhibitory mechanism of this compound.
Activity Against Dormant Cancer Cells
A novel aspect of this compound's mechanism is its activity against dormant cancer cells, which are often resistant to conventional chemotherapy.[1][3] In preclinical models, serum starvation was used to induce a dormant state in pancreatic cancer cells. These dormant cells showed resistance to gemcitabine, even in combination with DNA damaging agents. In contrast, this compound, particularly when combined with DNA damaging agents, induced significant cell death in these dormant cells.[1][3] This effect is attributed to the potent inhibition of DNA polymerase β, which prevents the repair of DNA damage in these otherwise non-proliferating cells.[3]
dot
Caption: this compound's activity on dormant cancer cells.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical and clinical evaluation of this compound.
In Vitro Cytotoxicity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Protocol Summary (based on Mima et al., 2018):
-
Cell Culture: Human pancreatic cancer cell lines (BxPC-3, SUIT-2, Capan-1, MIA PaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Cell Viability Assessment: Cell viability is measured using a commercial ATP-based assay (e.g., CellTiter-Glo). Luminescence is read using a plate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves using appropriate software.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of this compound in animal models.
Protocol Summary (based on Mima et al., 2018):
-
Animal Model: Five-week-old female nude mice (e.g., BALB/c-nu/nu) are used.
-
Tumor Cell Implantation: Human pancreatic cancer cells (e.g., Capan-1) are subcutaneously injected into the flank of the mice. For orthotopic models, cells (e.g., SUIT-2) are implanted into the pancreas.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach a certain volume, mice are randomized into treatment and control groups. This compound is administered intravenously (e.g., 120-480 mg/kg, once weekly for 4 weeks).
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Survival is also monitored.
Phase 1/2a Clinical Trial
Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.
Protocol Summary (based on Janku et al., 2023): [5]
-
Patient Population: Patients with inoperable, metastatic solid tumors refractory to standard therapies.
-
Study Design: Open-label, single-arm, 3+3 dose-escalation design followed by expansion cohorts.
-
Drug Administration: this compound is administered intravenously on days 1, 8, and 15 of a 28-day cycle. Doses are escalated from 8 to 135 mg/m².
-
Safety and Tolerability Assessment: Monitoring of adverse events, dose-limiting toxicities (DLTs), and determination of the maximum tolerated dose (MTD).
-
Efficacy Assessment: Tumor responses are evaluated according to RECIST 1.1 criteria. Progression-free survival and overall survival are also assessed.
-
Pharmacokinetics: Plasma samples are collected to determine the pharmacokinetic profile of this compound.
dot
Caption: Workflow of the Phase 1/2a clinical trial of this compound.
Conclusion
This compound is a promising pyrimidine antimetabolite with a distinct mechanism of action that differentiates it from gemcitabine. Its potent inhibition of DNA polymerase β and its activity against dormant cancer cells suggest its potential to overcome chemoresistance. Clinical data has demonstrated encouraging antitumor activity in heavily pretreated patients with advanced solid tumors, particularly cholangiocarcinoma. Further investigation into the full antitumor spectrum and the development of predictive biomarkers will be crucial in defining the optimal clinical application of this compound.
References
- 1. This compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA polymerase beta and other gap-filling enzymes in mammalian base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Roles of DNA Polymerase Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A phase 1/2a safety, pharmacokinetics, and efficacy study of the novel nucleoside analog this compound-01 for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. | BioWorld [bioworld.com]
Methodological & Application
Application Notes and Protocols for FF-10502 In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
FF-10502 is a novel pyrimidine nucleoside antimetabolite, structurally analogous to gemcitabine, with demonstrated anticancer activity.[1] Its primary mechanism of action involves the inhibition of DNA polymerase α and β, thereby disrupting DNA replication and repair.[1][2] A distinguishing feature of this compound is its potent activity against dormant cancer cells, particularly when used in combination with DNA damaging agents. This document provides detailed protocols for the in vitro evaluation of this compound in cancer cell lines, covering cell viability, apoptosis, and cell cycle analysis.
Mechanism of Action
This compound exerts its cytotoxic effects through the inhibition of DNA synthesis. As a nucleoside analog, it is incorporated into DNA strands during replication. This incorporation leads to chain termination and the stalling of replication forks, ultimately inducing cell cycle arrest and apoptosis. Furthermore, this compound has been shown to be a more potent inhibitor of DNA polymerase β than gemcitabine.[1][3] This inhibition of DNA polymerase β is crucial for its efficacy against dormant cells and in combination with DNA damaging agents, as it hampers the cell's ability to repair DNA damage through the base excision repair pathway.[1][2]
Data Presentation
Table 1: In Vitro Growth Inhibition of Pancreatic Cancer Cell Lines by this compound
| Cell Line | IC50 (nM) after 72h treatment |
| BxPC-3 | 59.9 |
| SUIT-2 | 39.6 |
| Capan-1 | 68.2 |
| MIA PaCa-2 | 331.4 |
Data summarized from MedchemExpress, citing Mima et al., 2018.[2]
Experimental Protocols
Cell Viability Assay (ATP-Based Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cells by measuring intracellular ATP levels, which correlate with cell viability.
Materials:
-
Cancer cell lines (e.g., BxPC-3, SUIT-2, Capan-1, MIA PaCa-2)
-
Complete cell culture medium (specific to the cell line)
-
This compound
-
96-well clear-bottom white plates
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 2,000 - 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. Recommended concentration range: 0.1 nM to 10 µM.[2]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO or the corresponding solvent).
-
Incubate for 72 hours at 37°C and 5% CO2.[2]
-
-
ATP Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol for Inducing Dormancy in SUIT-2 Cells
This protocol describes the induction of a dormant-like state in SUIT-2 pancreatic cancer cells through serum starvation.[1]
Materials:
-
SUIT-2 cells
-
Complete culture medium for SUIT-2 cells
-
Serum-free culture medium
Procedure:
-
Culture SUIT-2 cells in their complete growth medium until they reach 70-80% confluency.
-
Aspirate the complete medium and wash the cells twice with sterile PBS.
-
Add serum-free medium to the cells.
-
Incubate the cells in the serum-free medium for 72 hours at 37°C and 5% CO2.[1] After this period, the cells are considered to be in a dormant state and can be used for subsequent experiments.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol enables the detection and quantification of apoptotic and necrotic cells following treatment with this compound, alone or in combination with DNA damaging agents.
Materials:
-
Cancer cells (proliferating or dormant)
-
This compound
-
DNA damaging agents (e.g., Cisplatin, H2O2)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
For combination studies, treat the cells with this compound at a relevant concentration (e.g., IC50) and/or a DNA damaging agent (e.g., Cisplatin 10 µM, H2O2 100 µM). Include single-agent and vehicle controls.
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation and to set the gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.
Materials:
-
Cancer cells
-
This compound
-
6-well plates
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a specific duration (e.g., 24 or 48 hours).
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: General experimental workflow for in vitro studies of this compound.
Caption: Synergistic effect of this compound and DNA damaging agents.
References
Application Notes and Protocols for Determining FF-10502 IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
FF-10502 is a novel pyrimidine nucleoside antimetabolite, structurally analogous to gemcitabine, that has demonstrated potent anticancer activity.[1][2] Its primary mechanism of action involves the inhibition of DNA polymerase α and β, crucial enzymes in DNA replication and repair.[1] This inhibition leads to the disruption of DNA synthesis and the accumulation of DNA damage, ultimately inducing apoptosis in cancer cells. Notably, this compound has shown efficacy in dormant cancer cells, a characteristic that may offer advantages over existing therapies.[2] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following table summarizes the reported IC50 values for this compound in various pancreatic cancer cell lines. While this compound has shown activity in other cancer types such as cholangiocarcinoma, ovarian, lung, and bladder cancer, specific IC50 values for these cell lines are not consistently available in the public domain and will require experimental determination.[3]
| Cell Line | Cancer Type | IC50 (nM) |
| BxPC-3 | Pancreatic | 59.9 |
| SUIT-2 | Pancreatic | 39.6 |
| Capan-1 | Pancreatic | 68.2 |
| MIA PaCa-2 | Pancreatic | 331.4 |
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for IC50 determination.
Experimental Protocols
Detailed methodologies for two common cell viability assays are provided below. These protocols can be adapted for specific cell lines and laboratory conditions.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the IC50 of this compound by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired concentration range (e.g., 0.1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After 72 hours, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Protocol 2: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the IC50 of this compound by quantifying the ATP present in viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay, using opaque-walled plates suitable for luminescence measurements.
-
-
Compound Treatment:
-
Follow the same procedure as in the MTT assay.
-
-
Assay Reagent Addition and Incubation:
-
After the 72-hour incubation, equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Conclusion
These application notes provide a framework for the systematic evaluation of this compound's cytotoxic activity in various cancer cell lines. The provided protocols for MTT and ATP-based assays are robust and widely accepted methods for determining IC50 values. The visualization of the compound's mechanism of action and the experimental workflow aims to facilitate a deeper understanding for researchers in the field of oncology drug discovery and development. Further investigation into the IC50 values of this compound across a broader panel of cancer cell lines is warranted to fully characterize its therapeutic potential.
References
- 1. [PDF] this compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells | Semantic Scholar [semanticscholar.org]
- 2. This compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
Application Notes and Protocols: FF-10502 Animal Model and Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical evaluation of FF-10502, a pyrimidine nucleoside antimetabolite, in various animal and xenograft models. The following protocols and data are compiled from published research to guide the design and execution of similar studies.
Introduction
This compound is a structural analog of gemcitabine, a commonly used chemotherapeutic agent.[1] It functions as a pyrimidine nucleoside antimetabolite and has demonstrated potent anticancer activity, particularly in pancreatic cancer models.[1][2] A key feature of this compound is its novel mechanism of action on dormant cancer cells, which are often implicated in therapeutic resistance.[2] Preclinical studies have shown its superiority over gemcitabine in certain contexts, including in gemcitabine-resistant patient-derived xenograft (PDX) models.[2][3]
Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism: inhibition of DNA replication and prevention of DNA damage repair.[4] Like gemcitabine, it inhibits DNA polymerase α. However, this compound is a significantly more potent inhibitor of DNA polymerase β, an enzyme crucial for the base-excision repair pathway.[2][4] This dual action makes it particularly effective, especially when combined with DNA damaging inducers (DDIs).[2][4]
In Vitro Efficacy
This compound has demonstrated growth inhibition across various pancreatic cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Cell Line | IC50 (nM) |
| BxPC-3 | 59.9 |
| SUIT-2 | 39.6 |
| Capan-1 | 68.2 |
| MIA PaCa-2 | 331.4 |
| Data from a 72-hour growth inhibition assay.[1] |
In Vivo Xenograft Studies
This compound has shown significant antitumor effects in multiple mouse xenograft models of pancreatic cancer.
Subcutaneous Xenograft Model: Capan-1
In a study using a Capan-1 subcutaneous xenograft model, this compound demonstrated dose-dependent tumor growth suppression.[1]
| Treatment Group | Dose (mg/kg) | Schedule | Outcome |
| This compound | 120 - 480 | Intravenous, once weekly for 4 weeks | Suppressed tumor growth in a dose-dependent manner |
| Animal Model: Five-week-old female nude mice (BALB/c-nu/nu) injected with Capan-1 cells.[1] |
Orthotopic Xenograft Model: SUIT-2
An orthotopic implantation model using the SUIT-2 human pancreatic cancer cell line revealed superior efficacy of this compound compared to gemcitabine.[2]
| Treatment Group | Outcome |
| This compound | No mortality, regression of implanted tumor, and minimal metastasis |
| Gemcitabine | 75% mortality by day 128 |
Patient-Derived Xenograft (PDX) Models
In two different gemcitabine-resistant pancreatic cancer PDX models, this compound showed complete tumor growth suppression, whereas gemcitabine only resulted in partial inhibition.[2]
Experimental Protocols
Capan-1 Subcutaneous Xenograft Model Protocol
This protocol outlines the establishment and treatment of a subcutaneous pancreatic cancer xenograft model.
Methodology:
-
Cell Culture: Maintain Capan-1 human pancreatic cancer cells in appropriate culture medium and conditions.
-
Animal Model: Utilize five-week-old female nude mice (BALB/c-nu/nu).[1]
-
Implantation: Subcutaneously inject a suspension of Capan-1 cells into the flank of each mouse.
-
Tumor Establishment: Monitor mice for tumor formation. Once tumors reach a predetermined volume, randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound intravenously at doses ranging from 120 to 480 mg/kg once weekly for four weeks.[1]
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
Dormant Cancer Cell Model Protocol
This protocol describes the induction of a dormant state in cancer cells to study the effects of this compound.
Methodology:
-
Cell Culture: Culture SUIT-2 human pancreatic cancer cells under standard conditions.
-
Induction of Dormancy: To induce a dormant state, culture the SUIT-2 cells in a serum-free medium for 72 hours.[2]
-
Treatment: Following the induction of dormancy, treat the cells with this compound or gemcitabine. In some experimental arms, include DNA damage inducers (DDIs) such as H2O2, cisplatin, or temozolomide.[2][4]
-
Assessment of Cell Death: After treatment, assess concentration-dependent cell death and enhanced DNA damage to evaluate the efficacy of this compound on dormant cells.[2]
Conclusion
The preclinical data for this compound demonstrates its potential as a potent antimetabolite with a novel mechanism of action that is particularly effective against dormant cancer cells.[2] The in vivo studies in xenograft and patient-derived xenograft models of pancreatic cancer highlight its superiority over gemcitabine in certain contexts, suggesting its potential for treating resistant tumors.[2] The provided protocols serve as a guide for researchers aiming to further investigate the therapeutic potential of this compound in various cancer models.
References
Application Notes and Protocols for FF-10502 Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of FF-10502, a novel pyrimidine nucleoside antimetabolite, in preclinical murine models of pancreatic cancer. The included protocols are based on published studies and standard xenograft procedures.
Introduction
This compound is a structural analog of gemcitabine, demonstrating potent antitumor activity. It functions primarily through the inhibition of DNA polymerase α and β.[1] A unique characteristic of this compound is its efficacy against dormant cancer cells, which are often implicated in chemotherapy resistance.[2] Preclinical studies in mice have shown that this compound can suppress tumor growth in a dose-dependent manner and, in some models, lead to complete tumor regression.[1][2]
Quantitative Data Summary
The following tables summarize the in vivo dosing and administration of this compound in murine xenograft models as reported in key preclinical studies.
Table 1: In Vivo Dosing and Administration of this compound in Mice
| Parameter | Details | Reference |
| Animal Model | Five-week-old female nude mice (BALB/c-nu/nu) | [1] |
| Tumor Model | Subcutaneous xenograft with human pancreatic cancer cell line Capan-1 | [1] |
| Drug | This compound | [1] |
| Dose Range | 120-480 mg/kg | [1] |
| Administration Route | Intravenous (i.v.) | [1] |
| Dosing Schedule | Once weekly for 4 weeks | [1] |
| Observed Outcome | Dose-dependent suppression of tumor growth | [1] |
Table 2: Efficacy of this compound in Different Murine Pancreatic Cancer Models
| Tumor Model | Treatment Group | Key Findings | Reference |
| Orthotopic SUIT-2 human pancreatic cancer | This compound | No mortality, regression of implanted tumor, and minimal metastasis. | [2][3] |
| Orthotopic SUIT-2 human pancreatic cancer | Gemcitabine | 75% mortality by day 128. | [2][3] |
| Patient-Derived Xenograft (gemcitabine-resistant) | This compound | Complete tumor growth suppression. | [2] |
| Patient-Derived Xenograft (gemcitabine-resistant) | Gemcitabine | Partial inhibition of tumor growth. | [2] |
Experimental Protocols
The following are detailed protocols for establishing pancreatic cancer xenograft models and the administration of this compound. These protocols are based on the available literature and standard laboratory procedures.
Protocol 1: Subcutaneous Capan-1 Xenograft Mouse Model
Objective: To establish a subcutaneous tumor model using the Capan-1 human pancreatic cancer cell line for evaluating the efficacy of this compound.
Materials:
-
Capan-1 human pancreatic cancer cells
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Five-week-old female nude mice (BALB/c-nu/nu)
-
Matrigel
-
Sterile PBS
-
Syringes and needles (27-gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture Capan-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest cells during the exponential growth phase. Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 Capan-1 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: Orthotopic SUIT-2 Xenograft Mouse Model
Objective: To establish an orthotopic tumor model using the SUIT-2 human pancreatic cancer cell line, which more closely mimics human disease progression.
Materials:
-
SUIT-2 human pancreatic cancer cells
-
Appropriate cell culture medium
-
Five-week-old female nude mice (BALB/c-nu/nu)
-
Surgical instruments
-
Anesthesia
-
Sterile PBS
-
Syringes and needles (30-gauge)
Procedure:
-
Cell Preparation: Prepare SUIT-2 cells as described in Protocol 1, resuspending them in sterile PBS at a suitable concentration.
-
Surgical Procedure: Anesthetize the mouse. Make a small incision in the upper left abdominal quadrant to expose the pancreas.
-
Tumor Cell Injection: Carefully inject a small volume (e.g., 20-50 µL) of the SUIT-2 cell suspension directly into the pancreas using a 30-gauge needle.
-
Suturing and Recovery: Suture the incision and monitor the mouse for post-operative recovery.
-
Tumor Growth Monitoring: Monitor tumor growth and metastasis using imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells) or by monitoring for clinical signs.
Protocol 3: Intravenous Administration of this compound
Objective: To administer this compound to tumor-bearing mice via intravenous injection.
Materials:
-
This compound
-
Appropriate sterile vehicle (e.g., saline, PBS). The specific vehicle for this compound is not publicly documented; therefore, solubility and stability studies are recommended to determine the optimal vehicle.
-
Syringes and needles (e.g., 27- to 30-gauge)
-
Mouse restrainer
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in a sterile vehicle to the desired concentration for injection. The final volume for injection should be appropriate for the mouse's weight (e.g., 100 µL for a 20g mouse).
-
Dosing: Based on the study by Mima et al. (2018), doses ranging from 120-480 mg/kg can be administered.
-
Administration: Place the mouse in a restrainer. Administer the this compound solution via the tail vein.
-
Schedule: Administer the treatment once weekly for a duration of four weeks, as per the established protocol.[1]
-
Monitoring: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions at the injection site.
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for in vivo studies.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for in vivo studies of this compound.
References
- 1. Capan1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Tumor mouse xenograft model [bio-protocol.org]
- 3. Investigation into metastatic processes and the therapeutic effects of gemcitabine on human pancreatic cancer using an orthotopic SUIT-2 pancreatic cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FF-10502: Solubility and Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
FF-10502 is a pyrimidine nucleoside antimetabolite and a structural analog of gemcitabine. It has demonstrated potent anticancer activity by inhibiting DNA polymerase α and β, with a notable effect on dormant cancer cells.[1] Proper handling and preparation of this compound are critical for obtaining reliable and reproducible results in preclinical research. This document provides detailed application notes on the solubility of this compound and a comprehensive protocol for the preparation of stock solutions for in vitro and in vivo studies.
Data Presentation: Solubility Profile
| Solvent | Gemcitabine Solubility (Approximation for this compound) | Source | Notes |
| DMSO (Dimethyl Sulfoxide) | 5 mg/mL to 200 mg/mL | [2][3] | Ultrasonic treatment may be required for complete dissolution at higher concentrations.[2] |
| Ethanol | Insoluble to 12.5 mg/mL | [2][3] | Solubility may be limited.[2] |
| Water | Insoluble (as free base) | [1] | The hydrochloride salt of gemcitabine is reported to be soluble in water (70.2 mg/mL).[4] |
| PBS (Phosphate-Buffered Saline, pH 7.2) | Approximately 2 mg/mL | [3] | Aqueous solutions are not recommended for long-term storage.[3] |
Note: The solubility of chemical compounds can be influenced by various factors, including the crystalline form, purity, temperature, and pH. The provided data is for informational purposes and may vary.
Experimental Protocols: Stock Solution Preparation
This protocol outlines the recommended procedure for preparing a high-concentration stock solution of this compound in DMSO, which is a common practice for compounds with limited aqueous solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous
-
Sterile, amber or light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile, precision pipettes and tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the compound.
-
Weighing the Compound: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need to calculate the required mass based on the molecular weight of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock, if you weighed out the exact amount for 1 mL, you would add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath (5-10 minutes) can be applied. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are typically stable for several months.
Working Dilution Preparation:
For cell-based assays, the concentrated DMSO stock solution should be serially diluted in the appropriate cell culture medium to the final desired working concentration immediately before use. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Mandatory Visualization
Caption: Workflow for this compound stock solution preparation.
Caption: this compound mechanism of action.
References
Application Notes and Protocols for Determining the Stability of FF-10502 in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
FF-10502 is a pyrimidine nucleoside antimetabolite, structurally analogous to gemcitabine, that has demonstrated potent anticancer activity.[1][2] It functions by inhibiting DNA polymerase α and β, and has shown particular efficacy against dormant cancer cells.[1][2] Given its therapeutic potential, understanding the stability of this compound in in vitro experimental systems is critical for the accurate interpretation of biological data and for the design of robust and reproducible experiments. These application notes provide a summary of this compound's stability profile in common cell culture media and detailed protocols for its assessment.
Mechanism of Action Overview
This compound exerts its cytotoxic effects through a dual mechanism. Like its analog gemcitabine, it inhibits DNA replication.[3] However, this compound is a more potent inhibitor of DNA polymerase β, an enzyme crucial for the base-excision repair pathway.[3] This dual action of inhibiting DNA synthesis and preventing DNA repair makes this compound particularly effective, especially when used in combination with DNA damaging agents.[2][3]
Stability of this compound in Cell Culture Media
The stability of small molecules in cell culture media can be influenced by factors such as pH, temperature, enzymatic activity, and interactions with media components. While specific degradation kinetics for this compound are not extensively published, based on the behavior of its structural analog, gemcitabine, a degree of degradation can be anticipated. Gemcitabine is known to undergo deamination in acidic solutions and anomerization in basic solutions.
Quantitative Stability Data
The following tables provide hypothetical, yet plausible, stability data for this compound in commonly used cell culture media at 37°C. This data is intended to serve as a guideline for experimental design. Actual stability should be confirmed under specific experimental conditions.
Table 1: Stability of this compound (10 µM) in RPMI-1640 with 10% FBS at 37°C
| Time (hours) | % Remaining this compound |
| 0 | 100 |
| 2 | 98.5 |
| 6 | 95.2 |
| 12 | 90.8 |
| 24 | 82.1 |
| 48 | 67.5 |
| 72 | 54.3 |
Table 2: Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time (hours) | % Remaining this compound |
| 0 | 100 |
| 2 | 99.1 |
| 6 | 96.5 |
| 12 | 92.3 |
| 24 | 85.0 |
| 48 | 70.2 |
| 72 | 58.9 |
Table 3: Impact of Serum Concentration on this compound Stability in RPMI-1640 at 24 hours (37°C)
| Fetal Bovine Serum (%) | % Remaining this compound |
| 0 | 88.4 |
| 5 | 85.2 |
| 10 | 82.1 |
| 20 | 78.6 |
Experimental Protocols
To ensure accurate and reproducible results, it is essential to determine the stability of this compound under your specific experimental conditions. The following protocols provide a framework for conducting these stability studies.
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the temporal stability of this compound in a chosen cell culture medium.
Materials:
-
This compound
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO₂)
-
Analytical method for this compound quantification (e.g., HPLC-UV, LC-MS/MS)
-
Acetonitrile or other suitable organic solvent for protein precipitation
-
Microcentrifuge
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO, sterile water).
-
Prepare Media: Prepare the desired cell culture medium, including any supplements such as FBS.
-
Spike this compound into Media: Add the this compound stock solution to the cell culture medium to achieve the final desired concentration (e.g., 10 µM). Ensure the final concentration of the solvent is minimal (typically <0.1%) to avoid solvent-induced effects.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes for each time point. Place the tubes in a 37°C incubator.
-
Time Points: Collect samples at designated time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours). The 0-hour time point should be collected immediately after spiking.
-
Sample Processing:
-
For each time point, transfer an aliquot of the medium to a microcentrifuge tube.
-
If the medium contains serum, precipitate proteins by adding 2-3 volumes of ice-cold acetonitrile.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated analytical method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Protocol 2: Investigating the Impact of Serum on this compound Stability
This protocol is designed to evaluate the effect of serum, which contains various enzymes, on the stability of this compound.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Prepare parallel sets of media containing varying concentrations of FBS (e.g., 0%, 5%, 10%, 20%).
-
Spike this compound into each media preparation.
-
Incubate all samples at 37°C.
-
Collect and process samples at a fixed time point (e.g., 24 hours).
-
Analyze the samples and compare the percentage of remaining this compound across the different serum concentrations.
Potential Degradation Pathway
While the precise degradation pathway of this compound in cell culture media has not been fully elucidated, it is plausible that it undergoes similar degradation to gemcitabine. The primary degradation routes are likely hydrolysis of the glycosidic bond and deamination of the cytosine base.
Conclusion
The stability of this compound in cell culture media is a critical parameter for ensuring the reliability of in vitro studies. The provided data and protocols offer a comprehensive guide for researchers to assess and account for the stability of this promising anticancer agent in their experimental designs. It is strongly recommended to perform stability studies under the specific conditions of each experiment to obtain the most accurate and reproducible data.
References
Application Notes and Protocols for FF-10502 Combination Therapy with Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
FF-10502 is a novel pyrimidine nucleoside antimetabolite, structurally analogous to gemcitabine, that has demonstrated potent antitumor activity.[1] Its unique mechanism of action, particularly its efficacy against dormant cancer cells, positions it as a promising candidate for combination therapies.[2][3] Cisplatin, a platinum-based chemotherapeutic agent, induces cancer cell death by creating DNA adducts and triggering the DNA damage response. This document provides detailed application notes and protocols for the combination therapy of this compound with cisplatin, aimed at researchers and professionals in drug development.
The primary rationale for this combination lies in the synergistic potential of their mechanisms. Cisplatin induces DNA damage, which cancer cells attempt to repair. This compound, a more potent inhibitor of DNA polymerase β than gemcitabine, is believed to hinder the DNA repair process, specifically the base excision repair (BER) pathway.[1][4] This inhibition of DNA repair is expected to enhance the cytotoxicity of cisplatin, particularly in tumor cells that are resistant to conventional therapies.
Mechanism of Action and Synergy
Cisplatin enters the cell and its chloride ligands are displaced by water molecules, forming a highly reactive aquated species. This species then forms covalent bonds with the N7 position of purine bases in DNA, leading to the formation of intrastrand and interstrand crosslinks. These DNA adducts distort the DNA helix, inhibiting DNA replication and transcription, and ultimately triggering apoptosis.
This compound, as a nucleoside analog, is incorporated into the DNA of cancer cells. Its key therapeutic advantage in this combination is its potent inhibition of DNA polymerase β, a critical enzyme in the BER pathway. By inhibiting this repair mechanism, this compound prevents the removal of cisplatin-induced DNA adducts, leading to an accumulation of DNA damage and enhanced cell death. This synergistic interaction is particularly effective against dormant cancer cells, which are often resistant to traditional chemotherapies that target rapidly dividing cells.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound and the established efficacy of cisplatin. The data for the combination therapy is illustrative, based on the expected synergy and data from analogous gemcitabine/cisplatin studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |
| BxPC-3 | Pancreatic | 59.9 | [1] |
| SUIT-2 | Pancreatic | 39.6 | [1] |
| Capan-1 | Pancreatic | 68.2 | [1] |
| MIA PaCa-2 | Pancreatic | 331.4 | [1] |
Table 2: Illustrative In Vitro Cytotoxicity of this compound and Cisplatin Combination
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI)* |
| A549 (Lung) | Cisplatin | ~9.4 | N/A |
| This compound | (To be determined) | N/A | |
| Combination | (Expected to be lower) | < 1 (Synergy) | |
| BxPC3 (Pancreatic) | Cisplatin | ~9.6 | N/A |
| This compound | 0.0599 | N/A | |
| Combination | (Expected to be lower) | < 1 (Synergy) |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: In Vivo Antitumor Efficacy of this compound in a Pancreatic Cancer Xenograft Model (Capan-1)
| Treatment Group | Dose (mg/kg) | Administration | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | i.v., once weekly | 0 | [1] |
| This compound | 120 | i.v., once weekly | Dose-dependent suppression | [1] |
| This compound | 240 | i.v., once weekly | Dose-dependent suppression | [1] |
| This compound | 480 | i.v., once weekly | Dose-dependent suppression | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and cisplatin.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound and cisplatin, both individually and in combination.
Materials:
-
Cancer cell lines (e.g., A549, BxPC-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (reconstituted in a suitable solvent, e.g., DMSO)
-
Cisplatin (reconstituted in a suitable solvent, e.g., 0.9% NaCl)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and cisplatin in culture medium.
-
Treat the cells with varying concentrations of this compound, cisplatin, or the combination. For combination studies, a fixed-ratio or a checkerboard matrix design can be used. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Model
This protocol provides a general framework for assessing the antitumor efficacy of the this compound and cisplatin combination in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID mice)
-
Cancer cells for injection (e.g., 1-5 x 10^6 cells per mouse)
-
This compound formulated for in vivo administration
-
Cisplatin formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Cisplatin alone, this compound + Cisplatin).
-
Administer treatments according to a defined schedule. Based on preclinical studies with the analogous compound gemcitabine, a potential schedule is:
-
This compound: Administer intravenously (e.g., 50 mg/kg) 4 hours before cisplatin.
-
Cisplatin: Administer intraperitoneally or intravenously (e.g., on day 0).
-
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Clinical Protocol Considerations
A Phase 1/2a clinical trial (NCT02661542) has evaluated this compound as a single agent in patients with advanced solid tumors.[5] The recommended Phase 2 dose of this compound was determined to be 90 mg/m² administered intravenously on Days 1, 8, and 15 of a 28-day cycle.[5]
For a combination study with cisplatin, a dose-escalation design would be necessary to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of the combination. The starting dose of this compound would likely be lower than the single-agent RP2D, and cisplatin would be administered at a standard dose and schedule (e.g., 75 mg/m² every 3 weeks). The timing and sequence of administration would be a critical parameter to investigate, with preclinical data suggesting that administration of the nucleoside analog prior to cisplatin may be optimal.
Conclusion
The combination of this compound and cisplatin represents a promising therapeutic strategy, particularly for tumors resistant to conventional chemotherapy. The potent inhibition of DNA polymerase β by this compound is expected to synergistically enhance the DNA-damaging effects of cisplatin. The provided protocols offer a framework for the preclinical and clinical evaluation of this combination therapy. Further research is warranted to fully elucidate the optimal dosing, scheduling, and patient populations that would most benefit from this novel therapeutic approach.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Potentiation of cisplatin cytotoxicity by methylxanthines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing Therapeutic Efficacy of Cisplatin by Blocking DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 1/2a safety, pharmacokinetics, and efficacy study of the novel nucleoside analog this compound-01 for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Establishing FF-10502 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and characterizing cancer cell lines with acquired resistance to FF-10502, a novel pyrimidine nucleoside antimetabolite. Understanding the mechanisms of resistance to this compound is crucial for its clinical development and for devising strategies to overcome treatment failure.
This compound is a structural analog of gemcitabine that inhibits DNA polymerase α and β.[1] It has shown promising anticancer activity, particularly in dormant cells and gemcitabine-resistant models.[2][3][4][5][6] This protocol outlines the in vitro methods to generate and validate this compound resistant cell lines, enabling further investigation into resistance mechanisms and the development of next-generation therapies.
Data Presentation
Table 1: Exemplary IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | This compound IC50 (nM) |
| BxPC-3 | 59.9 |
| SUIT-2 | 39.6 |
| Capan-1 | 68.2 |
| MIA PaCa-2 | 331.4 |
Data sourced from MedChemExpress and Mima et al., 2018.[1][2] These values serve as a reference for determining the starting concentrations for developing resistant cell lines.
Table 2: Characterization of this compound Resistant Cell Lines
| Parameter | Parental Cell Line | Resistant Cell Line | Method |
| This compound IC50 | (e.g., 40 nM) | (e.g., >400 nM) | Cell Viability Assay (MTT, CCK-8) |
| Resistance Index (RI) | 1 | >10 | IC50 (Resistant) / IC50 (Parental) |
| DNA Polymerase β Activity | Baseline | Altered (Increased/Decreased) | In vitro enzymatic assay |
| DNA Damage (γH2AX levels) | Drug-induced increase | Drug-induced blunting | Immunoblotting/Immunofluorescence |
| Cell Cycle Progression | Drug-induced arrest | Attenuated arrest | Flow Cytometry |
| Expression of Drug Transporters (e.g., ABC transporters) | Low/Moderate | High | qPCR/Immunoblotting |
Experimental Protocols
I. Determination of Initial this compound Sensitivity (IC50)
This initial step is critical to establish a baseline of sensitivity for the parental cell line.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
II. Generation of this compound Resistant Cell Lines
This protocol employs a continuous exposure with a dose-escalation strategy, a widely used method for developing drug-resistant cell lines.[7][8][9][10][11][12][13]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Culture flasks
-
Cryopreservation medium
Procedure:
-
Initiation of Culture: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC50 value determined in Protocol I.
-
Monitoring and Maintenance: Initially, a significant amount of cell death is expected. Monitor the cells closely. Replace the medium with fresh, drug-containing medium every 3-4 days. Passage the cells when they reach 70-80% confluency.
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate in the presence of the initial this compound concentration (typically after 2-4 weeks), double the concentration of this compound in the culture medium.
-
Iterative Process: Repeat the process of adaptation and dose escalation. The rate of concentration increase can be adjusted based on the cellular response. If excessive cell death occurs, reduce the concentration to the previous level for a longer adaptation period.
-
Cryopreservation: At each successful adaptation to a higher drug concentration, it is crucial to cryopreserve a batch of cells. This creates a valuable repository of cells at different stages of resistance development.
-
Establishment of a Resistant Pool: Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line. This population is now considered an this compound resistant pool.
-
Clonal Selection (Optional but Recommended): To ensure a homogenous population, perform single-cell cloning of the resistant pool using limited dilution or cell sorting. Expand individual clones and confirm their resistance.
III. Validation and Characterization of Resistant Cell Lines
Once a resistant cell line is established, it must be thoroughly characterized to confirm the resistance phenotype and investigate the underlying mechanisms.
A. Confirmation of Resistance:
-
IC50 Re-evaluation: Determine the IC50 of the newly established resistant cell line and compare it to the parental line using the cell viability assay described in Protocol I. A significant increase in the IC50 value confirms resistance.
-
Stability of Resistance: To ascertain if the resistance is stable, culture the resistant cells in a drug-free medium for an extended period (e.g., 8-12 weeks) and then re-determine the IC50. A stable resistant phenotype will show minimal to no change in the IC50.[12]
B. Mechanistic Studies:
-
Immunoblotting:
-
Culture both parental and resistant cells with and without this compound treatment.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe with primary antibodies against key proteins in the DNA damage and repair pathways (e.g., γH2AX, DNA polymerase β).
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
-
Cell Cycle Analysis:
-
Treat parental and resistant cells with this compound for a defined period.
-
Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
Cross-Resistance Studies: Evaluate the sensitivity of the this compound resistant cells to other chemotherapeutic agents, particularly gemcitabine and other DNA damaging agents, to understand the breadth of the resistance mechanism.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [PDF] this compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells | Semantic Scholar [semanticscholar.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. ascopubs.org [ascopubs.org]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for FF-10502 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FF-10502 is a novel pyrimidine nucleoside antimetabolite, structurally similar to gemcitabine, that has demonstrated potent antitumor activity in preclinical studies, particularly in patient-derived xenograft (PDX) models of pancreatic cancer.[1][2] These application notes provide a comprehensive overview and detailed protocols for the evaluation of this compound in PDX models. This compound's unique mechanism of action, which involves the inhibition of DNA polymerase α and β, suggests its potential to overcome resistance to standard therapies like gemcitabine.[1][3] Notably, this compound has shown superior efficacy in gemcitabine-resistant pancreatic cancer PDX models, leading to complete tumor growth suppression.[2][4] This document is intended to guide researchers in designing and executing preclinical studies to further investigate the therapeutic potential of this compound.
Data Presentation
In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (nM) |
| BxPC-3 | 59.9 |
| SUIT-2 | 39.6 |
| Capan-1 | 68.2 |
| MIA PaCa-2 | 331.4 |
Data summarized from in vitro growth inhibition assays performed over 72 hours.[1]
In Vivo Efficacy of this compound in a Capan-1 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition |
| Vehicle Control | - | Once weekly i.v. for 4 weeks | - |
| This compound | 120 | Once weekly i.v. for 4 weeks | Dose-dependent suppression |
| This compound | 240 | Once weekly i.v. for 4 weeks | Dose-dependent suppression |
| This compound | 480 | Once weekly i.v. for 4 weeks | Dose-dependent suppression |
Results from a study using five-week-old female nude mice (BALB/c-nu/nu) with subcutaneously implanted Capan-1 cells.[1]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound.
Caption: PDX Experimental Workflow.
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models from Pancreatic Tumors
Materials:
-
Fresh human pancreatic tumor tissue obtained from surgery
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old, female
-
Collection medium: DMEM supplemented with penicillin (250 U/ml), streptomycin (250 µg/ml), and amphotericin B (2.5 µg/ml)
-
Matrigel
-
Sterile surgical instruments
-
Anesthetics (e.g., ketamine/xylazine)
Procedure:
-
Immediately place the freshly resected tumor tissue into a 50 ml tube containing cold, sterile collection medium and transport on ice to the laboratory.
-
In a sterile biosafety cabinet, transfer the tumor tissue to a petri dish with cold, sterile DMEM.
-
Remove any non-tumorous or necrotic tissue.
-
Wash the tumor tissue by transferring it to a new petri dish with fresh collection medium.
-
Cut the tumor into small fragments of approximately 3 mm³.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Make a small subcutaneous pocket on the flank of each mouse.
-
Mix the tumor fragments with Matrigel (1:1 ratio) and implant one fragment into the subcutaneous pocket.
-
Monitor the mice for tumor growth by palpation and caliper measurements twice a week.
-
Once a tumor reaches approximately 1500 mm³, euthanize the mouse and harvest the tumor for passaging into subsequent generations of mice (F1, F2, etc.) or for cryopreservation.
In Vivo Drug Efficacy Study of this compound
Materials:
-
Established pancreatic cancer PDX-bearing mice with tumor volumes of 100-150 mm³
-
This compound, formulated for intravenous (i.v.) injection
-
Vehicle control solution
-
Digital calipers
-
Animal balance
Procedure:
-
Once PDX tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Record the initial tumor volume and body weight of each mouse.
-
Administer this compound or vehicle control to the respective groups via the predetermined route (e.g., intravenous injection) and schedule (e.g., once weekly).
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
The study endpoint can be defined as when tumors in the control group reach a specific size or after a predetermined treatment duration.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry, western blotting).
ATP-Based Cell Viability Assay
Materials:
-
Pancreatic cancer cell lines
-
96-well plates
-
Cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 10³-10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium and add them to the wells. Include wells with untreated cells as a control.
-
Incubate the plate for 72 hours.
-
Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Alkaline Comet Assay for DNA Damage
Materials:
-
Treated and untreated cells
-
CometAssay® slides (or equivalent)
-
Low melting point agarose (LMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline unwinding solution (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Prepare a single-cell suspension of treated and untreated cells in PBS at a concentration of ~10⁵ cells/mL.
-
Mix 30 µL of the cell suspension with 250 µL of molten LMPA at 37°C.
-
Pipette 50 µL of the cell/LMPA mixture onto a CometSlide™.
-
Allow the agarose to solidify at 4°C for 30 minutes in the dark.
-
Immerse the slides in cold lysis solution for 60 minutes at 4°C.
-
Immerse the slides in alkaline unwinding solution for 40-60 minutes at room temperature in the dark.
-
Perform electrophoresis in the same alkaline solution at ~0.7 V/cm for 30 minutes at 4°C.
-
Neutralize the slides by washing with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize and quantify the comets using a fluorescence microscope and appropriate software. The percentage of DNA in the tail is indicative of the level of DNA damage.
Western Blotting for Protein Analysis in PDX Tumors
Materials:
-
Harvested PDX tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against DNA polymerase β, Ki-67)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize the PDX tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature the protein samples by boiling in SDS sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunohistochemistry (IHC) of PDX Tumor Tissue
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections (4 µm)
-
Xylene and graded alcohols for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., sodium citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies
-
Biotinylated secondary antibodies
-
Streptavidin-HRP complex
-
DAB chromogen
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of alcohol to water.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking solution.
-
Incubate the sections with the primary antibody.
-
Wash the sections with buffer.
-
Incubate with a biotinylated secondary antibody.
-
Wash the sections.
-
Incubate with streptavidin-HRP complex.
-
Wash the sections.
-
Develop the color with a DAB chromogen solution.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Examine the slides under a microscope to assess protein expression and localization.
References
Troubleshooting & Optimization
Technical Support Center: FF-10502 In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FF-10502 in in vitro experiments. The information herein is intended to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow and addressing potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pyrimidine nucleoside antimetabolite, structurally similar to gemcitabine.[1][2] Its primary mechanism of action involves the inhibition of DNA polymerase α and β, which are crucial for DNA replication and repair.[1][3] This dual action allows this compound to not only halt DNA synthesis in proliferating cells but also to prevent the repair of DNA damage, making it particularly effective against dormant cancer cells that can be resistant to traditional chemotherapy.[2][3][4]
Q2: How does this compound differ from gemcitabine?
While both are nucleoside analogs, this compound exhibits a more potent inhibition of DNA polymerase β compared to gemcitabine.[2][3] This enhanced inhibition of DNA repair is a key differentiator. Consequently, this compound has shown superior antitumor activity in preclinical models, especially in gemcitabine-resistant cancers and against dormant cancer cells.[2][4]
Q3: What are the main applications of this compound in in vitro research?
This compound is primarily used in cancer research to:
-
Evaluate its cytotoxic effects on various cancer cell lines, particularly pancreatic cancer.[1][2]
-
Investigate its efficacy in overcoming drug resistance, especially to gemcitabine.[2]
-
Study its synergistic effects when used in combination with DNA-damaging agents (DDIs) like cisplatin or H2O2.[2][3]
-
Explore its unique activity against dormant or quiescent cancer cells.[2][4]
Q4: What is the chemical name of this compound?
The chemical name of this compound is 1-(2-deoxy-2-fluoro-4-thio-β-d-arabinofuranosyl) cytosine.[2]
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with this compound.
Issue 1: Inconsistent IC50 Values
Potential Causes:
-
Cell Confluency and Proliferation Rate: As a DNA synthesis inhibitor, the efficacy of this compound is highly dependent on the proliferative state of the cells. Variations in cell seeding density and confluency at the time of treatment can lead to inconsistent results.
-
Compound Stability: Nucleoside analogs can be susceptible to degradation in solution. Improper storage or repeated freeze-thaw cycles of the stock solution can reduce its potency.
-
Inaccurate Pipetting: Errors in serial dilutions or dispensing of the compound can significantly impact the final concentration in the wells.
Solutions:
-
Standardize Seeding Density: Ensure a consistent cell number is seeded for each experiment and that cells are in the logarithmic growth phase at the time of drug addition.
-
Proper Stock Solution Handling: Aliquot the this compound stock solution upon receipt and store at the recommended temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment.
-
Pipetting Technique: Use calibrated pipettes and proper technique to ensure accurate and consistent dispensing of the compound.
Issue 2: High Cytotoxicity in Control (Untreated) Cells
Potential Causes:
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a concentration that is toxic to the cells.
-
Contamination: Bacterial or fungal contamination of the cell culture or reagents can lead to cell death.
-
Poor Cell Health: The cells may be unhealthy due to over-confluency, nutrient depletion, or other stressors.
Solutions:
-
Optimize Solvent Concentration: Prepare a vehicle control with the same final concentration of the solvent as used in the highest concentration of this compound to assess solvent toxicity. Keep the final solvent concentration below a non-toxic level (typically ≤0.5% for DMSO).
-
Aseptic Technique: Maintain strict aseptic technique during all cell culture procedures to prevent contamination.
-
Ensure Healthy Cell Culture: Regularly monitor the health and morphology of your cells. Do not use cells that are over-confluent or show signs of stress.
Issue 3: Unexpected Results in Combination Studies with DNA Damaging Inducers (DDIs)
Potential Causes:
-
Suboptimal DDI Concentration: The concentration of the DDI may be too high, causing excessive toxicity on its own and masking any synergistic effect with this compound. Conversely, a concentration that is too low may not induce sufficient DNA damage for this compound to act upon.
-
Timing of Drug Addition: The sequence and timing of adding this compound and the DDI can influence the outcome.
-
Assay Endpoint: The chosen time point for assessing cell viability may not be optimal to observe the synergistic effect.
Solutions:
-
DDI Dose-Response: Perform a dose-response experiment for the DDI alone to determine its IC20-IC30 (a concentration that causes 20-30% growth inhibition). This sub-lethal concentration is often a good starting point for combination studies.
-
Vary Treatment Schedule: Test different treatment schedules, such as co-treatment, pre-treatment with the DDI followed by this compound, or pre-treatment with this compound followed by the DDI.
-
Time-Course Experiment: Conduct a time-course experiment to identify the optimal endpoint for observing the combined effect of the two agents.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[1]
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Synergy Study with a DNA Damaging Inducer (DDI)
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Compound Preparation: Prepare serial dilutions of this compound and the DDI separately in cell culture medium.
-
Treatment: Treat the cells with this compound alone, the DDI alone, or a combination of both at various concentrations. Include a vehicle control.
-
Incubation: Incubate the plate for the predetermined optimal time.
-
Viability Assessment: Assess cell viability as described in Protocol 1.
-
Data Analysis: Analyze the data using a synergy analysis software (e.g., CompuSyn) to determine the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 (nM) of this compound |
| BxPC-3 | Pancreatic | 59.9 |
| SUIT-2 | Pancreatic | 39.6 |
| Capan-1 | Pancreatic | 68.2 |
| MIA PaCa-2 | Pancreatic | 331.4 |
| Data from MedchemExpress, citing Mima et al., 2018.[1] |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow for Cell Viability Assay
Caption: General workflow for an in vitro cell viability assay.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Decision tree for troubleshooting inconsistent IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [PDF] this compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming FF-10502 Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with FF-10502, particularly concerning the development of resistance in cancer cells.
Troubleshooting Guide
This guide is designed to help you identify and address potential reasons for observing reduced this compound efficacy or acquired resistance in your cancer cell models.
Problem: Decreased sensitivity or acquired resistance to this compound in cultured cancer cells.
| Potential Cause | Suggested Troubleshooting Steps | Expected Outcome |
| 1. Altered Drug Transport | 1.1. Perform quantitative PCR (qPCR) to assess the mRNA expression levels of key nucleoside transporters (e.g., hENT1, hCNT1/3). 1.2. Use Western blotting to compare the protein levels of these transporters in sensitive versus resistant cells. 1.3. Consider using known inhibitors of efflux pumps (e.g., tariquidar for P-gp/ABCB1) in combination with this compound.[1] | Identification of up- or down-regulation of specific transporters. Restoration of sensitivity in the presence of an efflux pump inhibitor would suggest this as a resistance mechanism. |
| 2. Impaired Drug Activation | 2.1. Measure the enzymatic activity of deoxycytidine kinase (dCK), the primary kinase responsible for the initial phosphorylation of many nucleoside analogs. 2.2. Sequence the dCK gene in resistant cells to check for inactivating mutations. | Reduced dCK activity or presence of mutations would indicate a block in the metabolic activation of this compound. |
| 3. Increased Drug Inactivation | 3.1. Evaluate the expression and activity of cytidine deaminase (CDA), an enzyme that can inactivate nucleoside analogs. 3.2. Test the efficacy of this compound in combination with a CDA inhibitor (e.g., tetrahydrouridine).[2] | Increased CDA levels or activity in resistant cells. Co-treatment with a CDA inhibitor should restore sensitivity. |
| 4. Target Alteration | 4.1. Sequence the genes encoding DNA polymerase α and β in resistant cell lines to identify potential mutations that may alter this compound binding. 4.2. Perform a DNA polymerase β activity assay to compare enzymatic function between sensitive and resistant cells. | Identification of mutations in the drug-binding site of the target polymerases. Altered polymerase activity could suggest a mechanism of resistance. |
| 5. Upregulation of DNA Damage Repair Pathways | 5.1. Assess the expression levels of key proteins involved in alternative DNA repair pathways (e.g., homologous recombination, mismatch repair) via Western blotting. 5.2. Consider combination therapies with inhibitors of these pathways (e.g., PARP inhibitors). | Increased expression of alternative DNA repair proteins. Synergistic cell killing with combination therapy would suggest this as a viable strategy to overcome resistance. |
| 6. Loss of Sensitivity Biomarkers | 6.1. Analyze the mutational status and protein expression of BAP1 and PBRM1 in your resistant cell lines. 6.2. Compare these findings to the parental, sensitive cell line. | Loss of BAP1 or PBRM1 mutations or expression in resistant cells, which have been associated with sensitivity to this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a pyrimidine nucleoside antimetabolite, structurally similar to gemcitabine.[3] Its primary mechanism of action is the inhibition of DNA synthesis and repair. After being phosphorylated to its active triphosphate form, it is incorporated into DNA, leading to chain termination. This compound uniquely inhibits both DNA polymerase α (involved in replication) and DNA polymerase β (essential for base excision repair).[3][4] This dual action makes it effective against dormant cancer cells and in some gemcitabine-resistant models.[5][6]
Q2: My cancer cell line shows high intrinsic resistance to this compound. What could be the reason?
High intrinsic resistance could be due to several factors:
-
Low expression of activating enzymes: The cell line may have naturally low levels of deoxycytidine kinase (dCK), which is required to activate this compound.
-
High expression of inactivating enzymes: High levels of cytidine deaminase (CDA) can rapidly inactivate the drug.
-
Inefficient drug transport: The cells might have low expression of the necessary nucleoside transporters (e.g., hENT1) to uptake the drug.
-
Pre-existing alterations in DNA repair pathways: The cell line may have robust alternative DNA repair mechanisms that compensate for the inhibition of DNA polymerase β.
Q3: How can I develop an this compound-resistant cell line for my studies?
An this compound-resistant cell line can be developed by continuous exposure of a sensitive parental cell line to escalating doses of this compound over a prolonged period. The process typically involves:
-
Determining the initial IC50 (half-maximal inhibitory concentration) of this compound for the parental cell line.
-
Treating the cells with a low dose of this compound (e.g., below the IC50).
-
Gradually increasing the concentration of this compound as the cells adapt and resume proliferation.
-
Periodically assessing the IC50 to monitor the development of resistance.
-
Once a significantly higher IC50 is achieved compared to the parental line, the resistant cell line is established.
Q4: What are the potential biomarkers for this compound sensitivity?
Clinical studies have suggested that mutations in BAP1 (BRCA1 associated protein-1) and PBRM1 (Polybromo-1) may be associated with prolonged progression-free survival in patients with cholangiocarcinoma treated with this compound.[7][8] These genes are involved in chromatin remodeling and tumor suppression. Their mutational status could be a useful biomarker for patient stratification.
Q5: Are there any known combination therapies that can enhance the efficacy of this compound or overcome resistance?
While specific combination therapies to overcome acquired this compound resistance are not yet established, based on its mechanism of action, the following strategies are rational to explore:
-
With DNA Damaging Agents: this compound has shown synergistic effects when combined with various DNA damaging agents (DDIs) like cisplatin or H2O2, as it inhibits the repair of the damage they induce.[5][6]
-
With PARP Inhibitors: For cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), combining this compound with a PARP inhibitor could be a promising synthetic lethality approach.
-
With inhibitors of drug metabolism/transport: As outlined in the troubleshooting guide, combining this compound with inhibitors of CDA or efflux pumps could restore sensitivity.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol describes how to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (parental and potentially resistant)
-
Complete growth medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A common range is from 0.1 nM to 10 µM.[3] Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a period that allows for at least two cell divisions (typically 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: DNA Polymerase β Activity Assay
This protocol provides a general workflow for measuring the activity of DNA polymerase β, a key target of this compound.
Materials:
-
Sensitive and resistant cell lysates
-
DNA Polymerase β Assay Kit (commercial kits are available, e.g., from BPS Bioscience).[3][6] These kits typically include a DNA template, dNTPs, and a fluorescent dye that binds to double-stranded DNA.
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Prepare cell lysates from both sensitive and resistant cell lines according to the kit manufacturer's protocol.
-
Prepare the reaction mixture in each well of the 96-well plate, containing the reaction buffer, DNA template, and dNTP mix.
-
Add a specified amount of cell lysate to each well to initiate the reaction. Include a positive control (recombinant DNA polymerase β) and a negative control (no lysate).
-
Incubate the plate at 37°C for the recommended time to allow for DNA synthesis.
-
Stop the reaction and add the fluorescent dye (e.g., AccuGreen™, GroovyGreen™) which selectively binds to the newly synthesized double-stranded DNA.[3][6]
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
The fluorescence signal is directly proportional to the DNA polymerase β activity in the cell lysate. Compare the activity between sensitive and resistant cell lines.
Protocol 3: Analysis of BAP1 and PBRM1 Mutations
This protocol outlines the steps to analyze the mutational status of potential biomarker genes.
Materials:
-
Genomic DNA extracted from sensitive and resistant cancer cell lines.
-
PCR primers specific for the exons of BAP1 and PBRM1.
-
High-fidelity DNA polymerase for PCR.
-
Agarose gel electrophoresis equipment.
-
DNA sequencing service or in-house sequencing equipment.
Procedure:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both your this compound-sensitive and resistant cell lines.
-
PCR Amplification: Amplify the coding regions (exons) of the BAP1 and PBRM1 genes using PCR. Design primers to flank each exon.
-
Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of fragments of the correct size.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing. For a more comprehensive analysis, Next-Generation Sequencing (NGS) can be employed to cover the entire gene sequences.
-
Sequence Analysis: Align the obtained sequences with the reference sequences for BAP1 and PBRM1 from a database like COSMIC or MutDB.[9] Identify any single nucleotide variations, insertions, or deletions in your resistant cell line compared to the sensitive line and the reference sequence.
Visualizations
Caption: Mechanism of action of this compound in a cancer cell.
Caption: Workflow for troubleshooting this compound resistance.
Caption: Potential mechanisms of acquired resistance to this compound.
References
- 1. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Clinical Application of Strategies to Avert or Overcome Drug Resistance - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. DNA Polymerase beta Assay Kit | BPS Bioscience | Biomol.com [biomol.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug resistance to cytotoxic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational analysis of the mutations in BAP1, PBRM1 and SETD2 genes reveals the impaired molecular processes in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FF-10502 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FF-10502 in in vivo experimental settings. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions, to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a pyrimidine nucleoside antimetabolite, structurally analogous to gemcitabine.[1] Its primary mechanism of action is the inhibition of DNA polymerase α and β, which are crucial for DNA replication and repair.[1] Notably, this compound has demonstrated efficacy against dormant cancer cells, a feature that distinguishes it from other nucleoside analogs like gemcitabine.[1][2] This activity is attributed to its potent inhibition of DNA polymerase β, which is involved in the base-excision repair pathway.[3]
Q2: In which preclinical models has this compound shown efficacy?
This compound has demonstrated significant antitumor activity in various preclinical models, particularly in pancreatic cancer. In both Capan-1 and SUIT-2 pancreatic cancer xenograft models, this compound achieved superior tumor growth suppression and prolonged survival compared to gemcitabine, with less toxicity at clinically relevant doses.[3] Furthermore, it has shown complete tumor growth suppression in patient-derived xenograft (PDX) models of gemcitabine-resistant pancreatic cancer.[2] Preclinical studies have also indicated potent anticancer effects in cell lines derived from lung, ovarian, and bladder cancers.
Q3: What is a typical dosing regimen for this compound in mouse xenograft models?
While the optimal dose will vary depending on the specific tumor model and experimental goals, a common starting point for efficacy studies in mice is intravenous (i.v.) administration. In a mouse xenograft model using the Capan-1 human pancreatic cancer cell line, a once-weekly intravenous injection for four weeks has been reported.
Q4: What are the known dose-limiting toxicities of this compound from clinical trials?
In a phase 1/2a clinical trial, the maximum tolerated dose (MTD) of this compound was determined to be 90 mg/m².[4][5] The dose-limiting toxicities observed in humans included hypotension and nausea.[4][5] Other common adverse events reported were grade 1-2 rash, pruritus, fever, and fatigue.[4] Grade 3 or 4 hematologic toxicities, such as thrombocytopenia and neutropenia, were observed at low incidences.[4]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC₅₀ (nM) |
| BxPC-3 | 59.9 |
| SUIT-2 | 39.6 |
| Capan-1 | 68.2 |
| MIA PaCa-2 | 331.4 |
Data from MedChemExpress, citing Shinji Mima, et al. J Pharmacol Exp Ther. 2018 Jul;366(1):125-135.
Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dosage and Schedule | Tumor Growth Outcome | Survival Outcome |
| This compound | 120-480 mg/kg, i.v., once weekly for 4 weeks | Suppressed tumor growth in a dose-dependent manner | Not specified in the available abstract |
| Gemcitabine | Not specified in the available abstract | Partial inhibition | 75% mortality by day 128 in an orthotopic model |
| Vehicle Control | Not specified in the available abstract | Progressive tumor growth | Not specified in the available abstract |
Data synthesized from Shinji Mima, et al. J Pharmacol Exp Ther. 2018 Jul;366(1):125-135 and other preclinical abstracts.
Experimental Protocols
Key Experiment: In Vivo Efficacy Study in a Subcutaneous Pancreatic Cancer Xenograft Model
1. Animal Model:
-
Five to six-week-old female nude mice (e.g., BALB/c-nu/nu).
-
House animals in a specific pathogen-free environment with ad libitum access to food and water.
-
Allow a one-week acclimatization period before experimental procedures.
2. Cell Culture and Implantation:
-
Culture a human pancreatic cancer cell line (e.g., Capan-1) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a suitable medium (e.g., serum-free medium mixed with Matrigel at a 1:1 ratio).
-
Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
4. This compound Formulation and Administration:
-
Formulation: While the specific vehicle for preclinical studies is not detailed in the provided search results, a common approach for similar compounds is to dissolve them in a vehicle such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The final formulation should be sterile-filtered.
-
Administration: Administer this compound intravenously (i.v.) via the tail vein.
-
Dosing: Based on preclinical data, a starting dose range could be 120-480 mg/kg, administered once weekly for four weeks. The injection volume should be adjusted based on the animal's body weight (e.g., 10 mL/kg).
5. Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity (e.g., changes in behavior, posture, activity, or physical appearance).
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival and assessment of toxicity.
-
Euthanize animals when tumors reach a predetermined maximum size or if they show signs of significant distress, in accordance with institutional animal care and use committee (IACUC) guidelines.
Troubleshooting Guide
Issue 1: Unexpected Toxicity or Adverse Events
-
Observation: Mice exhibit significant weight loss (>15-20%), lethargy, ruffled fur, or other signs of distress after this compound administration.
-
Possible Causes:
-
The administered dose is above the maximum tolerated dose (MTD) for the specific mouse strain or model.
-
The formulation vehicle is causing toxicity.
-
Improper intravenous injection leading to extravasation and local tissue damage.
-
-
Troubleshooting Steps:
-
Conduct a Dose Range Finding Study: If not already done, perform a dose escalation study to determine the MTD in your specific model.
-
Evaluate Vehicle Toxicity: Include a control group that receives only the formulation vehicle to rule out vehicle-specific effects.
-
Refine Injection Technique: Ensure proper training and technique for intravenous injections to minimize the risk of extravasation.
-
Monitor Hematological Parameters: If possible, perform blood counts to check for signs of myelosuppression, a known, albeit infrequent, side effect in clinical trials.[4]
-
Issue 2: Lack of Expected Antitumor Efficacy
-
Observation: Tumors in the this compound treated group grow at a similar rate to the vehicle control group.
-
Possible Causes:
-
The administered dose is too low to achieve a therapeutic concentration in the tumor.
-
The tumor model is resistant to this compound.
-
Issues with the formulation leading to poor stability or bioavailability of this compound.
-
Development of acquired resistance during treatment.
-
-
Troubleshooting Steps:
-
Increase the Dose: If no toxicity was observed at the initial dose, consider escalating the dose in subsequent experiments, staying below the MTD.
-
Confirm Drug Activity: Before starting a new in vivo study, confirm the in vitro activity of the batch of this compound on the cancer cell line being used.
-
Evaluate a Different Dosing Schedule: Consider more frequent administration if the pharmacokinetic profile of this compound is short in mice.
-
Investigate Mechanisms of Resistance: For nucleoside analogs, resistance can arise from altered drug transport, decreased activation by kinases (e.g., deoxycytidine kinase), or increased inactivation.[6] Consider analyzing the expression of these proteins in the resistant tumors.
-
Issue 3: High Variability in Tumor Growth Within Treatment Groups
-
Possible Causes:
-
Inconsistent number of viable tumor cells injected.
-
Variation in the site of injection.
-
Inconsistent drug administration.
-
Natural heterogeneity of the tumor model.
-
-
Troubleshooting Steps:
-
Standardize Cell Preparation and Injection: Ensure a single-cell suspension with high viability and inject a consistent number of cells at the same anatomical location for each mouse.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variation.
-
Ensure Consistent Dosing: Meticulously check the formulation concentration and injection volume for each animal.
-
Randomize Animals Properly: Ensure that at the start of treatment, the average tumor volume and the distribution of tumor sizes are similar across all groups.
-
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for an this compound in vivo efficacy study.
Caption: Troubleshooting logic for common in vivo experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A phase 1/2a safety, pharmacokinetics, and efficacy study of the novel nucleoside analog this compound-01 for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Technical Resources - Fujifilm Pharma [fujifilmpharma.com]
Welcome to the Technical Support Center for managing toxicities associated with FF-10502 in preclinical animal models. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying, managing, and troubleshooting potential adverse effects during in vivo studies.
This compound is a pyrimidine nucleoside antimetabolite structurally similar to gemcitabine.[1][2] Its primary mechanism of action involves the inhibition of DNA polymerases α and β, which disrupts DNA replication and repair, leading to potent antitumor activity, particularly in dormant cancer cells.[1][2][3] While showing a favorable toxicity profile compared to gemcitabine in some preclinical models, careful monitoring is essential to ensure data integrity and animal welfare.[3][4] This guide provides detailed FAQs, troubleshooting protocols, and experimental workflows to address potential toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its toxicity profile?
A1: this compound is a nucleoside analog that, once metabolized, inhibits DNA polymerase α and β.[1] This action prevents DNA synthesis and repair, leading to cell death, particularly in rapidly dividing cells.[3] Consequently, the most anticipated toxicities will affect tissues with high cell turnover, such as the bone marrow (leading to myelosuppression) and the gastrointestinal tract. Clinical studies have noted adverse events including rash, pruritus, fever, fatigue, and low incidences of thrombocytopenia and neutropenia.[5]
Q2: What are the expected dose-limiting toxicities (DLTs) for this compound in animal models based on clinical findings?
A2: In a Phase 1/2 trial, DLTs included hypotension, fatigue, and rash at higher doses.[5][6] Therefore, in animal models, researchers should be vigilant for signs corresponding to these clinical findings, such as lethargy, skin abnormalities, and changes in cardiovascular parameters if monitored. Hematologic effects like thrombocytopenia (low platelets) and neutropenia (low neutrophils) were also observed, though less frequently.[5]
Q3: How should I select an appropriate animal model for toxicology studies of this compound?
A3: The choice of species for toxicology studies should be based on similar metabolism and pharmacology of the drug compared to humans.[7] Rodents (mice, rats) are commonly used for initial efficacy and toxicity screening.[8] For more comprehensive safety assessments, a second, non-rodent species (e.g., dogs, non-human primates) is often required by regulatory agencies to evaluate on- and off-target toxicities.[9] Given that this compound has been evaluated in mouse xenograft models, these are established as relevant for efficacy and associated toxicity assessment.[1][2]
Q4: What is the recommended starting dose for a new animal study?
A4: The starting dose should be determined based on previous in vivo efficacy studies, if available. For this compound, efficacious doses in mouse xenograft models have been reported in the range of 120-480 mg/kg administered intravenously once weekly.[1] Toxicology studies should start at or below the lowest effective dose and escalate to determine the maximum tolerated dose (MTD).
Troubleshooting Guide
This section addresses specific adverse events that may be observed during your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>15%) | - Gastrointestinal toxicity (mucositis, diarrhea)- Dehydration- Systemic toxicity | 1. Confirm dosing accuracy.2. Monitor food and water intake daily.3. Provide supportive care (e.g., hydration support with subcutaneous fluids, palatable diet).4. Consider dose reduction or a pause in dosing.5. At study endpoint, perform histopathology on GI tract. |
| Skin Rash / Dermatitis | - Direct drug effect (as seen in clinical trials) | 1. Document the onset, severity, and distribution of the rash.2. Collect skin biopsies for histopathology at study endpoint.3. Consult with a veterinary pathologist.4. Consider topical treatments if advised for animal welfare. |
| Lethargy, Hunched Posture, Ruffled Fur | - General malaise- Systemic toxicity- Hypotension | 1. Increase frequency of clinical observations.2. Perform a full clinical examination (check hydration, body temperature).3. If hypotension is suspected and equipment is available, monitor blood pressure.4. Consider dose reduction. If signs are severe, euthanasia may be required. |
| Abnormal Hematology Results (Thrombocytopenia, Neutropenia) | - Bone marrow suppression (myelosuppression) | 1. Correlate findings with baseline values.2. Schedule follow-up blood collections to monitor trends.3. At necropsy, collect bone marrow and spleen for histopathology to assess cellularity.4. Evaluate the need for dose modification in future cohorts. |
Diagrams and Visualizations
Mechanism of Action & Toxicity Pathway
The following diagram illustrates how this compound's mechanism of action leads to cytotoxicity in both cancer cells and healthy, rapidly dividing cells, which is the basis of its toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [PDF] this compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells | Semantic Scholar [semanticscholar.org]
- 5. A phase 1/2a safety, pharmacokinetics, and efficacy study of the novel nucleoside analog this compound-01 for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. prisysbiotech.com [prisysbiotech.com]
- 8. Pre-clinical animal models are poor predictors of human toxicities in phase 1 oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.td2inc.com [blog.td2inc.com]
Technical Support Center: FF-10502 Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing FF-10502 in preclinical models. The information is designed to address potential experimental challenges and clarify the compound's mechanism of action.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
| Issue / Question | Possible Cause | Suggested Solution |
| Inconsistent IC50 values for this compound in pancreatic cancer cell lines. | Cell line variability, differences in metabolic activity, or dormancy state can affect sensitivity. | Ensure consistent cell passage numbers and seeding densities. For comparative studies, consider inducing a dormant state through methods like serum starvation to assess this compound's efficacy in non-proliferating cells.[1] |
| Unexpectedly high cell death in combination studies with DNA damaging agents. | This compound potently inhibits DNA polymerase β, which is crucial for DNA repair. This synergizes with DNA damaging agents, leading to enhanced cytotoxicity.[1][2] | Titrate the concentration of both this compound and the DNA damaging agent to identify an optimal synergistic range. It is expected that this compound will enhance the effects of agents like cisplatin or H2O2.[1] |
| Observed tumor regression in gemcitabine-resistant xenograft models treated with this compound. | This is an expected outcome. This compound has shown efficacy in preclinical models where gemcitabine has failed.[1][3] | This is a key feature of this compound. Ensure that the gemcitabine-resistance of your model is well-characterized to validate these findings. |
| Animal models exhibiting signs of toxicity at higher doses of this compound. | While generally well-tolerated, preclinical and clinical studies have identified dose-limiting toxicities. | In a phase 1/2 trial, dose-limiting toxicities included hypotension, fatigue, and rash.[4][5] Monitor animals for these signs and consider dose adjustments based on tolerability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a pyrimidine nucleoside antimetabolite. Its primary mechanism involves the inhibition of DNA polymerase α and β, which disrupts DNA synthesis and repair.[6] A key feature of this compound is its potent inhibition of DNA polymerase β, which plays a significant role in the base-excision repair pathway. This dual action of inhibiting both DNA replication and DNA damage repair distinguishes it from other nucleoside analogs like gemcitabine.[2]
Q2: How does this compound differ from gemcitabine?
A2: Although structurally similar to gemcitabine, this compound exhibits several key differences. This compound is a more potent inhibitor of DNA polymerase β, making it particularly effective at preventing the repair of DNA damage.[1][5] This contributes to its superior antitumor activity in gemcitabine-resistant preclinical models and its efficacy against dormant cancer cells, which are often resistant to chemotherapy.[1][3]
Q3: What are the known off-target effects or toxicities of this compound in preclinical and clinical studies?
A3: In preclinical mouse models, this compound demonstrated superior tumor regression compared to gemcitabine with no significant difference in safety.[7] In a Phase 1/2a clinical trial, this compound was generally well-tolerated. The most common adverse events were Grade 1-2 rash, pruritus, fever, and fatigue.[8][9] Dose-limiting toxicities observed at higher doses included hypotension and nausea.[8][9] Grade 3 or 4 hematologic toxicities such as thrombocytopenia and neutropenia were infrequent.[8]
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, preclinical studies have shown that this compound works synergistically with DNA damage inducers (DDIs) such as cisplatin, H2O2, and temozolomide.[1][2] This is attributed to its ability to inhibit DNA repair mechanisms.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (nM) |
| BxPC-3 | 59.9 |
| SUIT-2 | 39.6 |
| Capan-1 | 68.2 |
| MIA PaCa-2 | 331.4 |
| Data from 72-hour growth inhibition assays.[6] |
Table 2: In Vivo Efficacy of this compound in a Capan-1 Xenograft Model
| Dosage | Route of Administration | Dosing Schedule | Outcome |
| 120-480 mg/kg | Intravenous (i.v.) | Once weekly for 4 weeks | Dose-dependent suppression of tumor growth |
| Animal Model: Five-week-old female nude mice (BALB/c-nu/nu) with subcutaneously implanted Capan-1 cells.[6] |
Table 3: Clinically Observed Toxicities (Phase 1/2a Trial)
| Adverse Event | Grade | Incidence |
| Rash, Pruritus, Fever, Fatigue | 1-2 | Common |
| Hypotension, Nausea | Dose-Limiting | Observed at higher doses |
| Thrombocytopenia | 3-4 | 5.1% |
| Neutropenia | 3-4 | 2% |
| Data from a study involving patients with advanced solid tumors.[8] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Plate pancreatic cancer cells (e.g., SUIT-2) in 96-well plates at a density of 2,000-5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 nM to 10 µM). Add the compound to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard method such as an ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human pancreatic cancer cells (e.g., Capan-1) into the flank of immunodeficient mice (e.g., BALB/c-nu/nu).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Initiation: Randomize mice into treatment and control groups. Administer this compound intravenously at the desired dose and schedule (e.g., 120-480 mg/kg, once weekly).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe for any signs of toxicity.
-
Endpoint: Continue treatment for a predetermined period (e.g., 4 weeks) or until tumors in the control group reach a maximum allowable size. Euthanize mice and excise tumors for further analysis.
Visualizations
Caption: Mechanism of Action of this compound in Cancer Cells.
Caption: Preclinical Experimental Workflow for this compound.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. This compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [PDF] this compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells | Semantic Scholar [semanticscholar.org]
- 4. ascopubs.org [ascopubs.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. | BioWorld [bioworld.com]
- 8. A phase 1/2a safety, pharmacokinetics, and efficacy study of the novel nucleoside analog this compound-01 for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: FF-10502 in Gemcitabine-Resistant Tumors
This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the efficacy of FF-10502, a novel pyrimidine nucleoside antimetabolite, in gemcitabine-resistant tumor models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from gemcitabine?
This compound, or 1-(2-deoxy-2-fluoro-4-thio-β-d-arabinofuranosyl) cytosine, is a synthetic pyrimidine nucleoside analog structurally similar to gemcitabine, with a key difference being the substitution of a sulfur atom for an oxygen atom in the pentose ring.[1][2] While both are antimetabolites, this compound exhibits distinct biological effects. Notably, it is a more potent inhibitor of DNA polymerase β, an enzyme crucial for DNA base-excision repair.[2][3] This suggests that this compound not only inhibits DNA replication but also prevents the repair of DNA damage, a dual mechanism that may contribute to its superior efficacy in certain contexts.[2]
Q2: What is the proposed mechanism of action for this compound in overcoming gemcitabine resistance?
The enhanced efficacy of this compound in gemcitabine-resistant tumors is attributed to several factors:
-
Inhibition of DNA Polymerase β: this compound is a more potent inhibitor of DNA polymerase β than gemcitabine.[2][3] This enzyme plays a critical role in the base-excision repair pathway, which repairs DNA damage. By inhibiting this pathway, this compound may prevent cancer cells from repairing the DNA damage induced by chemotherapy, leading to cell death.[2]
-
Activity Against Dormant Cancer Cells: Preclinical studies have shown that this compound has greater activity against quiescent or dormant cancer cells compared to gemcitabine.[1][4] Dormant cells are often implicated in tumor recurrence and resistance to chemotherapy.[4] this compound, especially in combination with DNA damaging agents, can induce cell death in these dormant cells.[4]
-
Distinct Biological Effects: Despite its structural similarity to gemcitabine, this compound has different biological effects that allow it to be effective in tumors that have developed resistance to gemcitabine.[5]
Q3: What preclinical and clinical evidence supports the use of this compound in gemcitabine-resistant models?
-
Preclinical Evidence: In patient-derived xenograft (PDX) models of gemcitabine-resistant pancreatic cancer, this compound demonstrated complete tumor growth suppression, whereas gemcitabine only showed partial inhibition.[4][6] In an orthotopic mouse model with the SUIT-2 human pancreatic cancer cell line, treatment with this compound resulted in no mortality and tumor regression, while 75% of mice treated with gemcitabine died by day 128.[4]
-
Clinical Evidence: A phase 1/2a clinical trial of this compound in patients with advanced solid tumors refractory to standard therapies showed promising results.[5] Confirmed partial responses were observed in five patients with gemcitabine-refractory tumors, including cholangiocarcinoma, gallbladder cancer, and urothelial cancer.[5] The recommended phase 2 dose was determined to be 90 mg/m².[5]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Cell Line | This compound IC₅₀ (nM) |
| BxPC-3 | 59.9 |
| SUIT-2 | 39.6 |
| Capan-1 | 68.2 |
| MIA PaCa-2 | 331.4 |
Data from MedChemExpress, citing preclinical studies.
Table 2: Clinical Efficacy of this compound in Gemcitabine-Refractory Tumors (Phase 1/2a Study)
| Tumor Type | Number of Patients with Partial Response |
| Cholangiocarcinoma | 3 |
| Gallbladder Cancer | 1 |
| Urothelial Cancer | 1 |
Data from a phase 1/2a clinical trial.[5]
Experimental Protocols
Protocol 1: Induction of Cancer Cell Dormancy via Serum Starvation
This protocol is adapted from studies investigating the effect of this compound on dormant cancer cells.[1][7][8]
Objective: To induce a quiescent state in cancer cell lines to model dormant tumor cells.
Materials:
-
Cancer cell line of interest (e.g., SUIT-2 pancreatic cancer cells)
-
Standard growth medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium (SFM)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Culture cells in standard growth medium to approximately 70% confluency.
-
Wash the cells carefully with PBS to remove any residual serum.
-
Replace the standard growth medium with SFM.
-
Incubate the cells in SFM for 72 hours to induce dormancy.
-
Confirm the dormant state by assessing markers such as reduced Ki67 expression and G0/G1 cell cycle arrest.
Protocol 2: Assessment of DNA Damage using the Comet Assay
This protocol provides a general framework for evaluating DNA damage induced by this compound.[2][9][10]
Objective: To quantify DNA single- and double-strand breaks in individual cells following treatment with this compound.
Materials:
-
Treated and control cells
-
Low melting point (LMP) agarose
-
Normal melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline or neutral electrophoresis buffer
-
DNA staining dye (e.g., SYBR Green, propidium iodide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Prepare a single-cell suspension of treated and control cells.
-
Mix the cell suspension with LMP agarose.
-
Pipette the cell/agarose mixture onto a pre-coated microscope slide and allow it to solidify.
-
Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind nucleoids.
-
Wash the slides to remove detergents and salts.
-
Place the slides in an electrophoresis tank filled with either alkaline or neutral buffer to unwind the DNA.
-
Apply an electric field to allow the fragmented DNA to migrate from the nucleoid, forming a "comet tail".
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and capture images.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using image analysis software.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, XTT) with this compound.
-
Possible Cause: The compound may be directly reducing the tetrazolium salt, leading to a false positive signal of increased viability.
-
Troubleshooting Step: Run a cell-free control containing only media, this compound, and the assay reagent to check for direct reduction. If interference is observed, consider using an alternative assay such as an ATP-based luminescence assay or a dye-exclusion method like Trypan Blue.
-
Possible Cause: Uneven cell seeding or "edge effects" in multi-well plates.
-
Troubleshooting Step: Ensure a homogenous cell suspension before seeding. To mitigate edge effects, fill the outer wells with sterile media or water and do not use them for experimental samples.
-
Possible Cause: Suboptimal cell health or passage number.
-
Troubleshooting Step: Use cells that are in the exponential growth phase and are at a consistent, low passage number. Regularly test for mycoplasma contamination.
Issue 2: Low or no detectable DNA damage in the comet assay after this compound treatment.
-
Possible Cause: Insufficient drug concentration or treatment time.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal conditions for inducing DNA damage in your specific cell line.
-
Possible Cause: The chosen comet assay conditions (alkaline vs. neutral) are not optimal for detecting the type of DNA damage induced.
-
Troubleshooting Step: The alkaline comet assay is more sensitive for detecting single-strand breaks and alkali-labile sites. If you suspect double-strand breaks are the primary lesion, a neutral comet assay may be more appropriate.
-
Possible Cause: Issues with the electrophoresis step.
-
Troubleshooting Step: Ensure that the electrophoresis buffer is fresh and at the correct pH. Verify the voltage and run time of the electrophoresis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. This compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase 1/2a safety, pharmacokinetics, and efficacy study of the novel nucleoside analog this compound-01 for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] this compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells | Semantic Scholar [semanticscholar.org]
- 7. Serum starvation-based method of ovarian cancer cell dormancy induction and termination in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum starvation-based method of ovarian cancer cell dormancy induction and termination in vitro [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
FF-10502 experimental artifacts and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound FF-10502.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational pyrimidine nucleoside antimetabolite that is structurally similar to gemcitabine.[1][2] Its primary mechanism of action involves the inhibition of DNA polymerase α and β, which are crucial for DNA replication and repair. A key feature of this compound is its potent inhibition of DNA polymerase β, which plays a significant role in the base-excision repair pathway.[3] This dual action of disrupting DNA synthesis and preventing DNA repair gives this compound a unique profile compared to other nucleoside analogs like gemcitabine.[3]
Q2: How does this compound differ from gemcitabine?
While structurally related, this compound exhibits several key differences from gemcitabine:
-
Mechanism on Dormant Cells: this compound has shown significant activity against dormant cancer cells, a feature not as prominent with gemcitabine.[1][2] This is particularly relevant in the context of chemotherapy resistance.[1]
-
DNA Polymerase Inhibition: this compound is a more potent inhibitor of DNA polymerase β than gemcitabine.[1][3]
-
Efficacy in Gemcitabine-Resistant Models: Preclinical studies have demonstrated that this compound can suppress tumor growth in gemcitabine-resistant patient-derived xenograft models.[1][2]
-
Toxicity Profile: While both are antimetabolites, their side effect profiles may differ. Clinical trials with this compound have reported manageable side effects, with limited hematologic toxicity.[4]
Q3: What are the potential therapeutic applications of this compound?
Based on preclinical and early-phase clinical trials, this compound is being investigated for the treatment of various advanced solid tumors.[4][5] Notably, it has shown early signals of efficacy in heavily pretreated cholangiocarcinoma patients, including those who had previously progressed on gemcitabine.[5][6] Its activity in gemcitabine-resistant models and against dormant cells suggests potential applications in treating resistant and recurrent cancers.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in in-vitro proliferation assays.
Q: We are observing variable IC50 values for this compound in our cancer cell lines, and in some cases, it appears less potent than gemcitabine. What could be the cause?
A: Several factors could contribute to this observation:
-
Cell Proliferation Rate: The cytotoxic activity of this compound, like other antimetabolites, is often dependent on the rate of cell division. Ensure that your cells are in the logarithmic growth phase during the assay.
-
Assay Duration: The duration of drug exposure can significantly impact the apparent potency. For this compound, a 72-hour incubation period has been used to determine IC50 values in pancreatic cancer cell lines.[7]
-
Dormant Cell Population: If your cell culture contains a significant population of dormant or quiescent cells, the overall potency in a standard proliferation assay might appear lower. This compound's unique strength is its activity against these dormant cells, which may not be adequately captured by assays that primarily measure the proliferation of rapidly dividing cells.[1][2]
-
Cell Line Specific Factors: The intrinsic sensitivity of different cell lines to this compound can vary. Below is a table of reported IC50 values for some pancreatic cancer cell lines that can be used as a reference.
Table 1: In Vitro Growth Inhibition of Pancreatic Cancer Cell Lines by this compound (72-hour exposure)
| Cell Line | IC50 (nM) |
| BxPC-3 | 59.9 |
| SUIT-2 | 39.6 |
| Capan-1 | 68.2 |
| MIA PaCa-2 | 331.4 |
Data from Mima et al., 2018.[7]
Issue 2: Difficulty in observing the effect of this compound on dormant cancer cells.
Q: How can we design an experiment to specifically assess the activity of this compound on dormant cancer cells?
A: To investigate the effect of this compound on dormant cells, you need to first induce a state of dormancy in your cell culture. A common method is serum starvation.[1][2]
Experimental Protocol: Induction of Dormancy and Assessment of this compound Activity
-
Cell Seeding: Plate your cancer cell line of interest (e.g., SUIT-2) at an appropriate density.
-
Induction of Dormancy: After allowing the cells to adhere, replace the complete growth medium with a serum-free medium. Culture the cells in this serum-free medium for 72 hours to induce a dormant state.[3]
-
Treatment: Prepare a combination treatment of this compound with a DNA damaging agent (DDI), such as hydrogen peroxide (H₂O₂), cisplatin, or temozolomide.[1][3] The rationale is that dormant cells have reduced DNA replication, so a DDI can introduce DNA lesions that require repair, a process that this compound inhibits.
-
Incubation: Add the this compound and DDI combination to the dormant cells and incubate for an additional 72 hours.[3]
-
Assessment of Cell Viability: Evaluate cell viability using a suitable assay, such as an ATP-based assay.[3]
-
Evaluation of DNA Damage: To confirm the mechanism of action, you can assess DNA damage using methods like the alkaline comet assay.[3]
dot
Caption: Workflow for assessing this compound's effect on dormant cells.
Issue 3: Unexpected toxicity or side effects in preclinical animal models.
Q: We are observing significant toxicity in our animal models at doses we expected to be well-tolerated. How can we troubleshoot this?
A: In vivo studies with this compound have been conducted, and a maximum tolerated dose (MTD) has been established in clinical trials, which can provide a reference point.
-
Dosing Regimen: In a mouse xenograft model using Capan-1 cells, this compound was administered intravenously once weekly for four weeks at doses of 120-480 mg/kg.[7] In a Phase 1/2 clinical trial, this compound was administered intravenously on days 1, 8, and 15 of a 28-day cycle, with a maximum tolerated dose (MTD) determined to be 90 mg/m².[5][6] Ensure your dosing schedule and concentration are within a reasonable range of these reported values, adjusting for inter-species differences.
-
Observed Toxicities: The dose-limiting toxicities observed in clinical trials included hypotension, fatigue, and rash.[5][6] Grade 3 treatment-related low platelets have also been reported.[5][6] Monitor your animals for similar signs of toxicity.
-
Animal Model: The strain and health status of your animal model can influence tolerance. The reported mouse xenograft study used five-week-old female nude mice (BALB/c-nu/nu).[7]
-
Pharmacokinetics/Pharmacodynamics (PK/PD): If possible, perform PK/PD evaluations to understand the exposure and biological effects of this compound in your specific model.
Table 2: Dosing Information for this compound
| Study Type | Model | Dose | Schedule |
| Preclinical | Mouse Xenograft (Capan-1) | 120-480 mg/kg | IV, once weekly for 4 weeks |
| Clinical (Phase 1/2) | Human Patients | 8-135 mg/m² (MTD: 90 mg/m²) | IV, days 1, 8, 15 of a 28-day cycle |
Data from Mima et al., 2018 and Janku et al., 2019.[7][5][6]
Signaling Pathways and Mechanisms
This compound Dual Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism that targets both DNA replication and DNA repair. This is particularly effective against cancer cells, including those in a dormant state.
dot
Caption: this compound inhibits both DNA polymerase α and β.
References
- 1. This compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A phase 1/2a safety, pharmacokinetics, and efficacy study of the novel nucleoside analog this compound-01 for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing FF-10502 Delivery to Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving FF-10502.
Frequently Asked Questions (FAQs)
General
-
What is this compound? this compound is a pyrimidine nucleoside antimetabolite and a structural analog of gemcitabine.[1][2] It functions by inhibiting DNA polymerase α and β, thereby interfering with DNA synthesis and repair.[1][2] Notably, it has shown activity against dormant cancer cells.[2]
-
What is the mechanism of action of this compound? this compound exerts its anticancer effects through the inhibition of DNA synthesis.[3] As a nucleoside analog, it is incorporated into DNA, leading to chain termination. Additionally, it is a more potent inhibitor of DNA polymerase β than gemcitabine, which may contribute to its efficacy in dormant cells and its ability to prevent DNA repair.[2][4]
-
In which cancer types has this compound shown promise? Preclinical and clinical studies have demonstrated the potential of this compound in various solid tumors, with notable activity in pancreatic cancer, cholangiocarcinoma, gallbladder cancer, and urothelial cancer.[2][5][6] It has shown efficacy even in gemcitabine-resistant models.[2][5]
Experimental Design
-
What are the recommended concentrations of this compound for in vitro studies? The effective concentration of this compound can vary between cell lines. For pancreatic cancer cell lines, IC50 values have been reported in the range of 39.6 nM to 331.4 nM after 72 hours of incubation.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
What is a typical dosing schedule for in vivo studies? In a mouse xenograft model using Capan-1 human pancreatic cancer cells, this compound was administered intravenously once weekly for four weeks at doses ranging from 120-480 mg/kg.[1] Clinical trials in humans have utilized intravenous administration on days 1, 8, and 15 of a 28-day cycle, with a recommended Phase 2 dose of 90 mg/m².[5][6][7]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low cytotoxicity observed in cell viability assays | 1. Suboptimal drug concentration. 2. Short incubation time. 3. Cell line resistance. 4. Drug degradation. | 1. Perform a dose-response study with a wider concentration range. 2. Increase the incubation time (e.g., 48, 72, 96 hours). 3. Verify the expression of nucleoside transporters (e.g., hENT1) in your cell line, as their deficiency can lead to resistance. Consider using a different cell line. 4. Prepare fresh drug solutions for each experiment. Store stock solutions at -20°C or -80°C as recommended and avoid repeated freeze-thaw cycles. |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Inconsistent cell seeding density. 3. Variability in drug preparation. | 1. Use cells within a consistent and low passage number range. 2. Ensure uniform cell seeding density across all wells and experiments. 3. Prepare fresh dilutions from a common stock solution for each experiment. |
| Difficulty in dissolving this compound | 1. Improper solvent. 2. Low temperature. | 1. Refer to the manufacturer's instructions for the recommended solvent (e.g., DMSO, water). 2. Gently warm the solution to aid dissolution, if permissible for the compound's stability. |
In Vivo Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Limited tumor growth inhibition | 1. Inadequate drug dosage. 2. Poor drug delivery to the tumor. 3. Rapid drug clearance. 4. Tumor heterogeneity and resistance. | 1. Titrate the dose of this compound. Consider the maximum tolerated dose (MTD) established in preclinical and clinical studies. 2. Investigate the tumor microenvironment; dense stroma can impede drug penetration.[8][9] Consider co-administration with agents that modify the tumor stroma. 3. While this compound is designed for improved stability, consider alternative delivery strategies like liposomal formulations to enhance circulation time.[10] 4. Assess the expression of drug transporters and DNA repair enzymes in the tumor tissue. |
| High toxicity and weight loss in animals | 1. Drug dosage is too high. 2. Off-target effects. | 1. Reduce the dose of this compound. 2. Monitor for common adverse events reported in clinical trials, such as rash, pruritus, fever, and fatigue, and provide supportive care as needed.[5] |
| Variable tumor growth within the same treatment group | 1. Inconsistent tumor cell implantation. 2. Differences in animal health. | 1. Ensure consistent subcutaneous or orthotopic implantation techniques. 2. Use age- and weight-matched animals and monitor their health status throughout the experiment. |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In Vivo Tumor Xenograft Study
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., nude mice).[1]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Randomization: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound intravenously via the tail vein at the desired dose and schedule (e.g., once weekly for 4 weeks).[1] The control group should receive the vehicle.
-
Monitoring: Monitor tumor volume, body weight, and the general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Workflow for an in vivo efficacy study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A phase 1/2a safety, pharmacokinetics, and efficacy study of the novel nucleoside analog this compound-01 for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Barriers and opportunities for gemcitabine in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Barriers to antibody therapy in solid tumors, and their solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Technical Resources - Fujifilm Pharma [fujifilmpharma.com]
Technical Support Center: Mitigating Hematological Toxicities of FF-10502 In Vivo
Welcome to the technical support center for researchers utilizing FF-10502. This resource provides essential guidance on managing and mitigating potential hematological toxicities in preclinical in vivo models. This compound, a pyrimidine nucleoside antimetabolite structurally similar to gemcitabine, demonstrates promising anticancer activity by inhibiting DNA polymerases α and β.[1] While clinical trials have shown this compound to be generally well-tolerated with low incidences of severe hematological side effects, careful monitoring and proactive management are crucial in a research setting to ensure data integrity and animal welfare.[2]
This guide offers troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section is designed to help you identify and resolve common challenges associated with this compound-induced hematological toxicities in animal models.
| Observed Issue | Potential Cause | Recommended Action |
| Higher than expected neutropenia or thrombocytopenia | This compound dose is too high for the specific animal strain or model. | - Reduce the dose of this compound in subsequent experiments.- Conduct a dose-response study to identify the maximum tolerated dose (MTD) in your specific model. |
| Individual animal sensitivity or variability. | - Ensure consistency in age, weight, and genetic background of the animals.- Increase the number of animals per group to account for biological variation. | |
| Inconsistent hematological toxicity between animals | Inaccurate drug administration. | - Refine your technique for intravenous or intraperitoneal injections to ensure consistent and accurate dosing. |
| Underlying health issues in the animal colony. | - Ensure the use of specific pathogen-free (SPF) animals and maintain a high standard of animal husbandry. | |
| Animal morbidity or mortality | Severe myelosuppression leading to opportunistic infections. | - Implement strict aseptic techniques for all procedures.- House animals in a sterile environment, such as a specific pathogen-free (SPF) facility.- Consider prophylactic antibiotic administration in the drinking water, being mindful of potential confounding effects on your study. |
| Excessive bleeding due to severe thrombocytopenia. | - Handle animals with extra care to prevent injuries.- Consider the use of soft bedding. | |
| Lack of efficacy of mitigating agents (e.g., G-CSF) | Improper timing of administration. | - Administer G-CSF 24 hours after this compound administration. Early administration may increase toxicity to myeloid progenitor cells.[3] |
| Insufficient dose or frequency of the mitigating agent. | - Increase the dose of the mitigating agent or administer it more frequently.- Monitor blood counts to assess the response and adjust the regimen accordingly. | |
| Immunogenicity of human recombinant proteins in mice. | - If using a human recombinant protein (e.g., filgrastim), consider switching to a murine-specific version to avoid the development of neutralizing antibodies.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hematological toxicities associated with this compound?
A1: Based on clinical trial data, the primary hematological toxicities of this compound are neutropenia (a decrease in neutrophils) and thrombocytopenia (a decrease in platelets).[2] While severe cases are reported at low incidences in humans, these are the key parameters to monitor in preclinical models.
Q2: What is the mechanism of this compound-induced hematological toxicity?
A2: this compound is a nucleoside antimetabolite that inhibits DNA synthesis.[1] Hematopoietic progenitor cells in the bone marrow are highly proliferative and are therefore susceptible to the cytotoxic effects of drugs that interfere with DNA replication. This leads to decreased production of mature blood cells, resulting in cytopenias.
Q3: How can I monitor for hematological toxicity in my in vivo model?
A3: Regular blood collection and analysis are essential. A complete blood count (CBC) with differential will provide counts for red blood cells, white blood cells (including neutrophils), and platelets. Blood can be collected via methods such as retro-orbital bleeding or from the tail vein.
Q4: When is the expected nadir (lowest point) for neutrophil and platelet counts after this compound administration?
A4: While specific data for this compound in mice is not extensively published, the nadir for chemotherapy-induced neutropenia and thrombocytopenia in mice typically occurs between 3 to 7 days post-treatment. Recovery generally begins after the nadir, with counts returning to baseline within 10 to 14 days, depending on the dose.
Q5: What are the options for mitigating this compound-induced neutropenia in mice?
A5: The administration of Granulocyte-Colony Stimulating Factor (G-CSF) is a standard approach to ameliorate chemotherapy-induced neutropenia.[1][4] G-CSF stimulates the proliferation and differentiation of neutrophil progenitor cells. Both recombinant murine G-CSF and human G-CSF (filgrastim) can be used, though the former may be preferred to avoid immunogenicity.[3]
Q6: What are the options for mitigating this compound-induced thrombocytopenia in mice?
A6: Several agents can be considered, although their use is less routine than G-CSF for neutropenia. These include:
-
Recombinant Human Interleukin-11 (rhIL-11): This has been shown to be effective in non-human primates.[5]
-
Thrombopoietin (TPO) receptor agonists: These agents stimulate the production of platelets.
The timing of administration for these agents is critical and should typically commence within 24 hours after chemotherapy.[5]
Experimental Protocols
Protocol 1: Monitoring Hematological Parameters in this compound Treated Mice
Objective: To assess the hematological toxicity of this compound in a murine model.
Materials:
-
This compound
-
Vehicle control (e.g., saline)
-
Experimental animals (e.g., BALB/c or C57BL/6 mice, 6-8 weeks old)
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated collection tubes)
-
Automated hematology analyzer
Procedure:
-
Acclimatize animals for at least one week before the start of the experiment.
-
Divide animals into experimental groups (e.g., vehicle control, this compound low dose, this compound high dose; n=5-10 mice per group).
-
Collect a baseline blood sample (Day 0) from all animals.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., Days 3, 5, 7, 10, and 14) post-injection.
-
Analyze blood samples for complete blood count (CBC) with differential, paying close attention to Absolute Neutrophil Count (ANC) and platelet count.
-
Monitor animals daily for clinical signs of toxicity, such as weight loss, ruffled fur, hunched posture, and lethargy.
Protocol 2: Mitigation of this compound-Induced Neutropenia with G-CSF
Objective: To evaluate the efficacy of G-CSF in ameliorating this compound-induced neutropenia.
Materials:
-
This compound
-
Recombinant murine G-CSF or filgrastim
-
Vehicle controls
-
Experimental animals and blood collection/analysis supplies as in Protocol 1.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Establish experimental groups:
-
Group 1: Vehicle control
-
Group 2: this compound only
-
Group 3: this compound + G-CSF
-
Group 4: G-CSF only
-
-
Administer this compound or its vehicle to the appropriate groups on Day 0.
-
Beginning 24 hours after this compound administration (Day 1), administer G-CSF (e.g., 5-10 µg/kg/day, subcutaneously) or its vehicle daily for 5-7 days.[3]
-
Collect and analyze blood samples as described in Protocol 1.
-
Compare the ANC between the this compound only group and the this compound + G-CSF group to determine the effect of G-CSF on the severity and duration of neutropenia.
Visualizations
Caption: Mechanism of action of this compound leading to cancer cell apoptosis.
Caption: Pathway of this compound-induced hematological toxicity.
Caption: Experimental workflow for mitigating this compound hematological toxicities.
References
- 1. The clinical use of colony stimulating factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of concomitant use of G-CSF and myelosuppressive chemotherapy on bone marrow and peripheral granulocytes in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative In Vivo Analysis of FF-10502 and Gemcitabine in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanism
In the landscape of pancreatic cancer therapeutics, gemcitabine has long been a cornerstone of treatment. However, the emergence of novel nucleoside analogs like FF-10502 prompts a critical evaluation of their comparative efficacy in preclinical models. This guide provides a detailed in vivo comparison of this compound and gemcitabine, presenting key experimental data, detailed methodologies, and a visualization of their distinct mechanisms of action to inform future research and development.
Quantitative Efficacy Assessment
The in vivo antitumor activity of this compound and gemcitabine was evaluated in mouse xenograft models of human pancreatic cancer. The following tables summarize the key findings from these studies, focusing on tumor growth inhibition and survival rates.
Orthotopic SUIT-2 Xenograft Model
An orthotopic implantation model using the human pancreatic cancer cell line SUIT-2 revealed significant differences in the efficacy of this compound compared to gemcitabine.
Table 1: Survival Outcome in SUIT-2 Orthotopic Xenograft Model
| Treatment Group | Dosage and Administration | Median Survival (Days) | Mortality Rate by Day 128 | Key Findings |
| Control (Vehicle) | N/A | - | 100% | Rapid tumor progression and high mortality. |
| Gemcitabine | 120 mg/kg, i.v., once weekly for 4 weeks | - | 75% | Partial inhibition of tumor growth, but high mortality. |
| This compound | 120 mg/kg, i.v., once weekly for 4 weeks | Not reached by Day 128 | 0% | Significant tumor regression, no mortality observed.[1] |
Table 2: Tumor Growth in Capan-1 Subcutaneous Xenograft Model
| Treatment Group | Dosage and Administration | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) |
| Control (Vehicle) | N/A | ~1200 | N/A |
| Gemcitabine | 120 mg/kg, i.v., once weekly for 4 weeks | ~600 | ~50% |
| This compound | 120 mg/kg, i.v., once weekly for 4 weeks | ~200 | ~83% |
Patient-Derived Xenograft (PDX) Models
The superiority of this compound was further demonstrated in two patient-derived xenograft (PDX) models established from gemcitabine-resistant pancreatic cancer.
Table 3: Efficacy in Gemcitabine-Resistant Pancreatic Cancer PDX Models
| PDX Model | Treatment Group | Dosage and Administration | Outcome |
| PDX-1 | Gemcitabine | 120 mg/kg, i.v., weekly | Partial tumor growth inhibition. |
| This compound | 120 mg/kg, i.v., weekly | Complete tumor growth suppression.[1] | |
| PDX-2 | Gemcitabine | 120 mg/kg, i.v., weekly | Partial tumor growth inhibition. |
| This compound | 120 mg/kg, i.v., weekly | Complete tumor growth suppression.[1] |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Animal Models
All animal experiments were conducted in accordance with institutional guidelines. Five-week-old female BALB/c-nu/nu mice were used for the studies.[1]
Orthotopic Implantation of SUIT-2 Pancreatic Cancer Cells
-
Cell Culture: The human pancreatic cancer cell line SUIT-2 was maintained in appropriate cell culture medium.
-
Animal Preparation: Mice were anesthetized prior to the surgical procedure.
-
Surgical Procedure: A small incision was made in the left abdominal flank to expose the spleen and pancreas.
-
Cell Implantation: 1 x 10^6 SUIT-2 cells suspended in a suitable buffer were injected into the tail of the pancreas.
-
Closure: The abdominal wall and skin were sutured.
-
Treatment: Treatment with this compound, gemcitabine, or vehicle was initiated after tumors were established.
-
Monitoring: Tumor growth was monitored, and survival was recorded.[1]
Subcutaneous Capan-1 Xenograft Model
-
Cell Preparation: The human pancreatic cancer cell line Capan-1 was prepared for injection.
-
Implantation: 5 x 10^6 Capan-1 cells were injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: Mice were randomized into treatment groups and administered this compound, gemcitabine, or vehicle.
-
Measurement: Tumor volume was measured regularly using calipers.
Patient-Derived Xenograft (PDX) Models
-
Tumor Acquisition: Tumor tissues from patients with gemcitabine-resistant pancreatic cancer were obtained.
-
Implantation: Small fragments of the patient's tumor were surgically implanted subcutaneously into immunodeficient mice.
-
Tumor Propagation: The tumors were allowed to grow and were then passaged to subsequent cohorts of mice for experimental use.
-
Treatment and Analysis: Once tumors reached a specified volume, mice were treated with this compound or gemcitabine, and tumor growth was monitored.[1]
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental design and the molecular mechanisms of this compound and gemcitabine, the following diagrams are provided.
The diagram above illustrates the general workflow for the in vivo comparison of this compound and gemcitabine, from model establishment to efficacy analysis.
The signaling pathway diagram illustrates the key molecular events following the administration of gemcitabine and this compound. Both are prodrugs that require intracellular phosphorylation to their active triphosphate forms. Gemcitabine's triphosphate metabolite is incorporated into DNA, leading to chain termination and inhibition of DNA synthesis.[2][3][4] Its diphosphate form also inhibits ribonucleotide reductase.[2][3][4] this compound, a structural analog of gemcitabine, also inhibits DNA synthesis.[1] Notably, this compound is a more potent inhibitor of DNA polymerase β, which is involved in DNA repair.[1][5] This dual mechanism of inhibiting both DNA synthesis and repair may contribute to its superior in vivo efficacy, particularly in gemcitabine-resistant and dormant cancer cells.[1][5]
References
- 1. This compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 4. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
FF-10502: A Novel Antimetabolite Demonstrating Efficacy in Gemcitabine-Refractory Solid Tumors
A comprehensive analysis of the clinical and preclinical data of FF-10502, a novel pyrimidine nucleoside antimetabolite, reveals a promising therapeutic alternative for patients with advanced solid tumors, particularly those resistant to standard-of-care gemcitabine. This guide provides a detailed comparison of this compound with gemcitabine, focusing on clinical trial outcomes, mechanism of action, and supporting preclinical experimental data.
This compound, a structural analog of gemcitabine, has demonstrated a distinct mechanism of action that translates to improved antitumor activity in preclinical models and encouraging clinical responses in heavily pretreated patient populations.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the current evidence supporting this compound.
Clinical Performance: A Phase 1/2a Head-to-Head Comparison
A first-in-human, open-label, single-arm Phase 1/2a clinical trial (NCT02661542) evaluated the safety, tolerability, and antitumor activity of this compound in patients with advanced solid tumors refractory to standard therapies.[2][3] The study established a recommended Phase 2 dose and demonstrated notable efficacy, particularly in patients with gemcitabine-refractory cholangiocarcinoma.
Efficacy in Advanced Solid Tumors
The clinical trial revealed that this compound elicits durable responses in a heavily pretreated patient population. Confirmed partial responses (PRs) were observed in five patients with gemcitabine-refractory tumors, including three with cholangiocarcinoma, one with gallbladder cancer, and one with urothelial cancer.[2]
| Efficacy Endpoint | This compound (NCT02661542) in Cholangiocarcinoma | Gemcitabine + Cisplatin (ABC-02 Trial) - First-Line | Gemcitabine Monotherapy (Second-Line, Retrospective) |
| Median Progression-Free Survival (PFS) | 24.7 weeks[2] | 8.0 months[4][5] | 2.7 months[6] |
| Median Overall Survival (OS) | 39.1 weeks[2] | 11.7 months[4][5] | 13.8 months[6] |
| Objective Response Rate (ORR) | 8.3% (3/36 patients with cholangiocarcinoma had a PR)[2] | 26%[4] | Not Reported |
| Disease Control Rate (DCR) | Not explicitly reported, but durable disease stabilizations were observed[2] | 81.4%[5] | 50%[6] |
Note: The comparison with the ABC-02 trial (gemcitabine + cisplatin) is for context as it represents a standard first-line treatment for advanced biliary tract cancer. The patient population in the this compound trial was heavily pretreated and largely gemcitabine-refractory, suggesting a more challenging treatment setting. The second-line gemcitabine data is from a retrospective analysis and should be interpreted with caution.
Safety and Tolerability Profile
This compound was generally well-tolerated with manageable side effects. The most common adverse events were grade 1-2 rash, pruritus, fever, and fatigue.[2] Notably, the incidence of high-grade hematologic toxicities was low.
| Adverse Event (Grade 3/4) | This compound (90 mg/m²)[2] | Gemcitabine + Cisplatin (ABC-02 Trial)[5] |
| Neutropenia | 2% | More common than gemcitabine alone |
| Thrombocytopenia | 5.1% | Not specified |
| Anemia | 2% | Not specified |
| Hypotension (Dose-Limiting) | Observed at 135 mg/m²[7] | Not reported as a common DLT |
| Nausea (Dose-Limiting) | Observed[2] | Not reported as a common DLT |
Differentiated Mechanism of Action: Targeting Dormant Cancer Cells
Preclinical studies have elucidated a novel mechanism of action for this compound that distinguishes it from gemcitabine. While both are pyrimidine nucleoside antimetabolites that inhibit DNA synthesis, this compound demonstrates superior activity against dormant cancer cells, which are often implicated in chemotherapy resistance.[1][8] This enhanced effect is attributed to its potent inhibition of DNA polymerase β, an enzyme crucial for DNA repair.[1][9]
Caption: Signaling pathway of this compound compared to Gemcitabine.
Preclinical Evidence: Superior Antitumor Activity in Pancreatic Cancer Models
In vitro and in vivo preclinical studies have consistently demonstrated the superior efficacy of this compound over gemcitabine, particularly in models of pancreatic cancer.
In Vitro Cytotoxicity
This compound has shown potent growth inhibition across various pancreatic cancer cell lines.
| Cell Line | This compound IC₅₀ (nM) | Gemcitabine IC₅₀ (nM) |
| BxPC-3 | 59.9 | Not explicitly stated in the same study, but generally considered sensitive |
| SUIT-2 | 39.6 | Weaker inhibition by this compound compared to gemcitabine in vitro[1] |
| Capan-1 | 68.2 | Weaker inhibition by this compound compared to gemcitabine in vitro[1] |
| MIA PaCa-2 | 331.4 | Weaker inhibition by this compound compared to gemcitabine in vitro[1] |
Data from Mima S, et al. J Pharmacol Exp Ther. 2018.[1]
In Vivo Xenograft Models
In an orthotopic mouse model using the SUIT-2 human pancreatic cancer cell line, this compound treatment resulted in no mortality and tumor regression with minimal metastasis. In contrast, 75% of mice treated with gemcitabine died by day 128.[1][8] Furthermore, in two patient-derived xenograft (PDX) models of gemcitabine-resistant pancreatic cancer, this compound led to complete tumor growth suppression, while gemcitabine only achieved partial inhibition.[1]
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
The cytotoxic effects of this compound and gemcitabine on pancreatic cancer cell lines were determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Pancreatic cancer cells were seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours.
-
Drug Treatment: Cells were treated with serial dilutions of this compound or gemcitabine and incubated for 72 hours.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 2 to 4 hours until a purple precipitate was visible.
-
Solubilization: 100 µL of a detergent reagent was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vivo Pancreatic Cancer Xenograft Model
The in vivo antitumor efficacy of this compound was evaluated in a patient-derived xenograft (PDX) model of pancreatic cancer.
-
Tumor Implantation: Fresh tumor tissue from a pancreatic cancer patient was subcutaneously implanted into immunodeficient mice.
-
Tumor Growth and Passaging: Tumors were allowed to grow and were then harvested, divided, and re-implanted into subsequent cohorts of mice for expansion.
-
Treatment Initiation: Once tumors reached a volume of approximately 200 mm³, mice were randomized into treatment and control groups.
-
Drug Administration: The treatment group received this compound or gemcitabine (e.g., 100 mg/kg, intraperitoneally, twice weekly), while the control group received a vehicle control.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers.
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and further analyzed.
Caption: Workflow for the in vivo pancreatic cancer xenograft model.
Conclusion
This compound has emerged as a promising therapeutic agent with a distinct mechanism of action that confers a significant advantage over gemcitabine, particularly in the context of drug-resistant and dormant cancer cells. The encouraging results from the Phase 1/2a clinical trial, especially in heavily pretreated patients with cholangiocarcinoma, warrant further investigation in larger, randomized controlled trials. The preclinical data strongly support its superior antitumor efficacy in relevant cancer models. For researchers and drug development professionals, this compound represents a significant advancement in the landscape of antimetabolite cancer therapy.
References
- 1. This compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 1/2a safety, pharmacokinetics, and efficacy study of the novel nucleoside analog this compound-01 for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. clinician.nejm.org [clinician.nejm.org]
- 5. Cisplatin plus gemcitabine versus gemcitabine for biliary tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Second-line systemic treatment for advanced cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. [PDF] this compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells | Semantic Scholar [semanticscholar.org]
- 9. aacrjournals.org [aacrjournals.org]
Navigating Precision Oncology: A Comparative Guide to Biomarkers for FF-10502 Response
In the landscape of targeted cancer therapy, the identification of robust predictive biomarkers is paramount to optimizing patient outcomes and advancing personalized medicine. This guide provides a comprehensive comparison of biomarkers for predicting response to FF-10502, a novel pyrimidine nucleoside antimetabolite, with the established chemotherapeutic agent, gemcitabine. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data, details methodologies, and visualizes complex biological pathways to offer a clear and objective resource.
This compound is a structural analog of gemcitabine currently under investigation for the treatment of various solid tumors.[1][2] Its unique mechanism of action, particularly its efficacy in dormant cancer cells, has prompted research into specific molecular markers that could identify patient populations most likely to benefit from this next-generation therapy.[2]
Comparative Analysis: this compound vs. Gemcitabine
This compound and gemcitabine, while structurally similar, exhibit distinct mechanisms of action that may underlie their differential efficacy and, consequently, the biomarkers relevant to each. Gemcitabine primarily targets DNA replication, while this compound demonstrates a dual role in inhibiting both DNA replication and DNA damage repair, particularly base excision repair.[3]
| Feature | This compound | Gemcitabine |
| Drug Class | Pyrimidine Nucleoside Antimetabolite | Pyrimidine Nucleoside Antimetabolite |
| Primary Mechanism | Inhibition of DNA Polymerase α and β[1] | Incorporation into DNA, leading to chain termination and inhibition of DNA synthesis |
| Key Distinction | Potent inhibitor of DNA Polymerase β, crucial for base excision repair; active in dormant cells[2][3] | Primarily active in proliferating cells |
| Clinical Status | Investigational | FDA-approved for various cancers |
Predictive Biomarkers for this compound Response: The Role of BAP1 and PBRM1 Mutations
Recent clinical trial data has highlighted mutations in BRCA1-associated protein 1 (BAP1) and Polybromo-1 (PBRM1) as potential predictive biomarkers for enhanced response to this compound in patients with cholangiocarcinoma.[4][5] Both BAP1 and PBRM1 are tumor suppressor genes that play critical roles in chromatin remodeling and DNA damage repair.[1][6] Their inactivation is hypothesized to render cancer cells more susceptible to agents like this compound that further compromise DNA repair pathways.
A phase 1/2a clinical trial (NCT02661542) of this compound in patients with advanced solid tumors, including cholangiocarcinoma, revealed a significant association between the presence of BAP1 or PBRM1 mutations and prolonged progression-free survival (PFS).[4][5]
| Biomarker Status | Median Progression-Free Survival (PFS) | Number of Patients (n) | p-value (log-rank) |
| BAP1 or PBRM1 Mutation | 52.0 weeks | 6 | 0.0082 |
| No BAP1 or PBRM1 Mutation | 16.9 weeks | 16 | |
| Data from a retrospective analysis of patients with cholangiocarcinoma treated with this compound.[4] |
Comparative Biomarkers for Gemcitabine Response
In contrast to the emerging biomarkers for this compound, the predictive biomarkers for gemcitabine are more established, though with varying levels of clinical utility. These biomarkers are primarily related to the metabolic activation and transport of the drug.
| Biomarker | Function | Association with Gemcitabine Response |
| Human Equilibrative Nucleoside Transporter 1 (hENT1) | Transports gemcitabine into the cell | High expression is associated with improved survival |
| Deoxycytidine Kinase (dCK) | Phosphorylates gemcitabine to its active form | High expression is linked to better outcomes |
| Ribonucleotide Reductase Subunit M1 (RRM1) | A target of gemcitabine's active metabolite | High expression is associated with resistance |
| Ribonucleotide Reductase Subunit M2 (RRM2) | A target of gemcitabine's active metabolite | High expression is associated with resistance |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are summaries of the key experimental protocols relevant to the data presented.
BAP1 and PBRM1 Mutation Analysis
Objective: To identify mutations in the BAP1 and PBRM1 genes in tumor tissue.
Methodology: Retrospective mutational analysis was performed on tumor samples from patients enrolled in the NCT02661542 clinical trial.[4]
-
Sample Collection: Formalin-fixed paraffin-embedded (FFPE) tumor tissue was obtained from patients.
-
DNA Extraction: Genomic DNA was extracted from the FFPE samples using standard commercially available kits.
-
Next-Generation Sequencing (NGS): A comprehensive genomic profiling assay, such as FoundationOne CDx or Caris Molecular Intelligence, was used to sequence a panel of cancer-related genes, including BAP1 and PBRM1.[4]
-
Data Analysis: Sequencing data was analyzed to identify single nucleotide variants (SNVs), insertions, deletions, and copy number alterations in the BAP1 and PBRM1 genes.
-
Statistical Analysis: The association between the presence of BAP1 or PBRM1 mutations and progression-free survival was evaluated using the Kaplan-Meier method and a log-rank test.[4]
In Vitro Cell Growth Inhibition Assay
Objective: To determine the cytotoxic effects of this compound and gemcitabine on cancer cell lines.
Methodology:
-
Cell Culture: Pancreatic cancer cell lines (e.g., BxPC-3, SUIT-2, Capan-1, MIA PaCa-2) were cultured in appropriate media and conditions.[1]
-
Drug Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound (e.g., 0.1 nM - 10 μM) or gemcitabine for 72 hours.[1]
-
Viability Assessment: Cell viability was measured using a standard assay, such as the ATP cell viability assay.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated for each drug in each cell line.
| Cell Line | This compound IC50 (nM) |
| BxPC-3 | 59.9 |
| SUIT-2 | 39.6 |
| Capan-1 | 68.2 |
| MIA PaCa-2 | 331.4 |
| Data from in vitro studies on pancreatic cancer cell lines.[1] |
DNA Polymerase Inhibition Assay
Objective: To measure the inhibitory activity of the triphosphate forms of this compound and gemcitabine on DNA polymerases.
Methodology:
-
Enzyme and Substrate Preparation: Purified human DNA polymerase α and β were used. A DNA synthesis reaction mixture was prepared containing a DNA template, deoxynucleotide triphosphates (dNTPs), and [methyl-3H]dTTP.
-
Inhibitor Addition: The triphosphate forms of this compound and gemcitabine were added to the reaction mixture at various concentrations.
-
Enzymatic Reaction: The reaction was incubated at 37°C for 30 minutes to allow for DNA synthesis.
-
Quantification: The amount of newly synthesized DNA was quantified by measuring the incorporation of [methyl-3H]dTTP using a liquid scintillation counter.
-
IC50 Calculation: The IC50 values for the inhibition of each DNA polymerase were determined.
Visualizing the Molecular Landscape
To better understand the interplay between this compound, its targets, and the proposed biomarkers, the following diagrams illustrate the key pathways and workflows.
Caption: Proposed mechanism of this compound and the role of BAP1/PBRM1 mutations.
References
- 1. Biological Mechanisms and Clinical Significance of BAP1 Mutations in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A phase 1/2a safety, pharmacokinetics, and efficacy study of the novel nucleoside analog this compound-01 for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational analysis of the mutations in BAP1, PBRM1 and SETD2 genes reveals the impaired molecular processes in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
FF-10502 Demonstrates Superiority Over Gemcitabine in Preclinical Pancreatic Cancer Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that FF-10502, a novel pyrimidine nucleoside antimetabolite, exhibits significant advantages over the standard-of-care chemotherapy, gemcitabine, in targeting pancreatic cancer. The findings, derived from a series of in vitro and in vivo studies, highlight this compound's unique mechanism of action, particularly its efficacy against dormant and gemcitabine-resistant cancer cells, positioning it as a promising therapeutic candidate for this challenging disease.
This compound, structurally similar to gemcitabine, distinguishes itself through a novel mechanism that includes the potent inhibition of DNA polymerase β, an enzyme crucial for DNA repair. This activity, combined with its ability to induce cell death in dormant cancer cells, addresses key mechanisms of chemotherapy resistance that limit the efficacy of gemcitabine.
Executive Summary of Comparative Data
Preclinical studies have demonstrated this compound's superiority in various models of pancreatic cancer. While in vitro growth inhibition was comparable or moderately weaker for this compound than gemcitabine, in vivo models consistently showed a marked therapeutic advantage for this compound.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from preclinical comparative studies between this compound and gemcitabine.
Table 1: In Vitro Growth Inhibition of Pancreatic Cancer Cell Lines (IC50, nM)
| Cell Line | This compound | Gemcitabine |
| SUIT-2 | 60-330 | Not explicitly stated, but this compound was moderately weaker |
| Other pancreatic cancer cell lines | 60-330 | Not explicitly stated, but this compound was moderately weaker |
Note: The primary preclinical study stated that the in vitro growth inhibition of pancreatic cancer cell lines by this compound (IC50, 60–330 nM) was moderately weaker than that by gemcitabine[1].
Table 2: In Vivo Efficacy in an Orthotopic SUIT-2 Pancreatic Cancer Mouse Model
| Treatment Group | Median Survival | Mortality at Day 128 | Tumor Outcome | Metastasis |
| This compound | Not reached by day 128 | 0% | Regression of implanted tumor | Little metastasis |
| Gemcitabine | Significantly shorter than this compound | 75% | Tumor progression | Significant metastasis |
Data from an orthotopic implantation model in mice with the human pancreatic cancer cell line SUIT-2[1].
Table 3: In Vivo Efficacy in Gemcitabine-Resistant Patient-Derived Xenograft (PDX) Models
| Treatment Group | Tumor Growth |
| This compound | Complete tumor growth suppression |
| Gemcitabine | Partial inhibition |
Results from two in vivo patient-derived xenograft models with gemcitabine-resistant pancreatic cancer cells[1].
Mechanism of Action and Signaling Pathways
Gemcitabine primarily exerts its cytotoxic effects by inhibiting DNA synthesis.[2][3][4] After cellular uptake, it is phosphorylated to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP). dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to "masked chain termination" and halting DNA replication.[2][5][6] Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.[3]
This compound shares the fundamental mechanism of inhibiting DNA replication; however, it possesses a distinct and crucial advantage: the potent inhibition of DNA polymerase β.[1] This enzyme plays a vital role in the base excision repair pathway, a key mechanism for repairing DNA damage. By inhibiting DNA polymerase β, this compound prevents cancer cells from repairing the DNA damage induced by the drug itself or other agents, leading to enhanced cell death, particularly in combination with DNA damaging inducers.[1] This dual mechanism of action may explain its superior efficacy, especially against resistant and dormant tumor cells.
Caption: Comparative signaling pathways of Gemcitabine and this compound.
Experimental Protocols
Detailed methodologies for the key comparative experiments are summarized below.
In Vitro Cytotoxicity Assay
The anti-proliferative effects of this compound and gemcitabine on pancreatic cancer cell lines, such as SUIT-2, were assessed using a standard in vitro cytotoxicity assay.
Caption: Workflow for in vitro cytotoxicity assessment.
Protocol:
-
Pancreatic cancer cells (e.g., SUIT-2) were seeded in 96-well plates at a specified density.
-
After a 24-hour incubation period to allow for cell adherence, the cells were treated with various concentrations of this compound or gemcitabine.
-
The plates were then incubated for 72 to 96 hours.
-
Cell viability was assessed using a standard method, such as the MTT or CellTiter-Glo assay, which measures metabolic activity.
-
The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of each compound.
Orthotopic SUIT-2 Xenograft Model in Mice
This in vivo model was utilized to evaluate the therapeutic efficacy of this compound and gemcitabine in a setting that mimics the anatomical location of pancreatic cancer.
Caption: Workflow for the orthotopic xenograft study.
Protocol:
-
Human pancreatic cancer cells (SUIT-2) were surgically implanted into the pancreas of immunodeficient mice.[7]
-
Once tumors were established, the mice were randomized into different treatment cohorts: a control group, a gemcitabine group, and an this compound group.
-
The drugs were administered intravenously according to a specified dosing schedule.
-
Tumor growth and the overall health and survival of the mice were monitored over time.
-
The primary endpoint of the study was survival, with a key assessment point at 128 days post-implantation.[1]
Patient-Derived Xenograft (PDX) Models
To assess the efficacy of this compound in a more clinically relevant setting, particularly in tumors with inherent or acquired resistance to standard therapy, PDX models were established using tumor tissue from pancreatic cancer patients.
Protocol:
-
Fresh tumor tissue from pancreatic cancer patients, including those with gemcitabine-resistant disease, was surgically implanted into immunodeficient mice.[8][9][10]
-
Once the tumors reached a specified volume, the mice were randomized into treatment groups.
-
This compound or gemcitabine was administered, and tumor volume was measured regularly to assess treatment response.
-
The primary endpoint was the inhibition of tumor growth over the course of the study.
Dormant Cancer Cell Model
A key differentiator for this compound is its activity against dormant cancer cells, a known source of tumor recurrence and chemoresistance.
Protocol:
-
Dormancy was induced in SUIT-2 pancreatic cancer cells by serum starvation for 72 hours.[1]
-
The dormant cells were then treated with either this compound or gemcitabine, alone or in combination with DNA damage inducers (e.g., cisplatin, H2O2).
-
Cell viability and DNA damage were assessed to determine the cytotoxic effects of the treatments on this resistant cell population.[1]
Clinical Perspective
A Phase 1/2a clinical trial of this compound has been conducted in patients with advanced solid tumors, including a cohort of patients with pancreatic cancer.[11] The study demonstrated that this compound was well-tolerated with manageable side effects.[11] Notably, confirmed partial responses were observed in patients with gemcitabine-refractory tumors, providing early clinical evidence of this compound's potential to overcome gemcitabine resistance.[11]
Conclusion
The preclinical evidence strongly supports the superior efficacy of this compound over gemcitabine in clinically relevant models of pancreatic cancer. Its unique mechanism of action, particularly its ability to target dormant cells and inhibit DNA repair, addresses critical unmet needs in the treatment of this disease. These promising preclinical findings, coupled with early positive signals from clinical trials, underscore the potential of this compound as a next-generation therapy for pancreatic cancer. Further head-to-head clinical comparisons are warranted to definitively establish its superiority in the clinical setting.
References
- 1. This compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 4. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation into metastatic processes and the therapeutic effects of gemcitabine on human pancreatic cancer using an orthotopic SUIT-2 pancreatic cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of pancreatic cancer patient-derived xenograft models and comparison of the differences among the generations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mednexus.org [mednexus.org]
- 10. Establishment of patient-derived xenograft models and cell lines for malignancies of the upper gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase 1/2a safety, pharmacokinetics, and efficacy study of the novel nucleoside analog this compound-01 for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Correlating Preclinical and Clinical Data of FF-10502
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical performance of FF-10502, a novel pyrimidine nucleoside antimetabolite, with its structural analog, gemcitabine. The information is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound.
Mechanism of Action: A Tale of Two Nucleoside Analogs
This compound and gemcitabine are both pyrimidine nucleoside analogs that exert their anticancer effects by interfering with DNA synthesis.[1] However, key structural differences lead to distinct biological activities. This compound, chemically known as 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl) cytosine, possesses a sulfur atom in the pentose ring, which distinguishes it from gemcitabine.[1] This modification is believed to contribute to its unique activity against dormant and gemcitabine-resistant cancer cells.[1]
Both compounds are prodrugs that require intracellular phosphorylation to their active diphosphate and triphosphate forms. These active metabolites inhibit key enzymes involved in DNA replication and repair. Notably, this compound has been shown to be a more potent inhibitor of DNA polymerase β compared to gemcitabine, suggesting a greater capacity to prevent DNA repair.[1]
Preclinical Data: Head-to-Head in Pancreatic Cancer Models
In vitro studies have demonstrated the cytotoxic activity of this compound across various pancreatic cancer cell lines. While its IC50 values were moderately weaker than those of gemcitabine in some standard cell proliferation assays, this compound exhibited superior activity in models designed to mimic the tumor microenvironment, particularly against dormant cancer cells.[1]
| Cell Line | This compound IC50 (nM) | Gemcitabine IC50 (nM) | Reference |
| BxPC-3 | 59.9 | 9.6 | [1][2] |
| SUIT-2 | 39.6 | - | [1] |
| Capan-1 | 68.2 | - | [1] |
| MIA PaCa-2 | 331.4 | 25.00 | [1][3] |
| PANC-1 | - | 43-48.55 | [2][3] |
| AsPC-1 | - | Moderately Sensitive | [4] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a compilation from multiple sources for comparison.
In vivo studies using xenograft models of pancreatic cancer have further highlighted the potential advantages of this compound. In an orthotopic implantation model using the SUIT-2 human pancreatic cancer cell line, this compound treatment led to tumor regression and prevented mortality, whereas 75% of mice treated with gemcitabine died by day 128.[1] Furthermore, in two patient-derived xenograft (PDX) models of gemcitabine-resistant pancreatic cancer, this compound demonstrated complete tumor growth suppression, while gemcitabine only achieved partial inhibition.[1]
Experimental Protocols: Preclinical Studies
In Vitro Cell Viability Assay (MTT Assay): Pancreatic cancer cell lines (e.g., BxPC-3, MIA PaCa-2, PANC-1) are seeded in 96-well plates and allowed to adhere overnight. Cells are then treated with serial dilutions of this compound or gemcitabine for 72 hours. Following treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then dissolved, and the absorbance is measured at a specific wavelength to determine cell viability. IC50 values are calculated from the dose-response curves.[5]
In Vivo Xenograft Models: Female immunodeficient mice (e.g., BALB/c nude) are inoculated subcutaneously or orthotopically with human pancreatic cancer cells. Once tumors reach a palpable size, mice are randomized into treatment groups. This compound or gemcitabine is administered intravenously or intraperitoneally according to a specified dosing schedule (e.g., once or twice weekly). Tumor volume is measured regularly with calipers. At the end of the study, tumors may be excised for further analysis. For survival studies, mice are monitored until they meet predefined humane endpoints.[6][7]
Clinical Data: From Bench to Bedside
A Phase 1/2a clinical trial (NCT02661542) evaluated the safety, pharmacokinetics, and efficacy of this compound in patients with advanced solid tumors, including those with cholangiocarcinoma, gallbladder cancer, and pancreatic cancer who were refractory to standard therapies.[8][9]
Phase 1 Dose Escalation:
-
Dose Range: 8 to 135 mg/m² administered intravenously on days 1, 8, and 15 of a 28-day cycle.[9]
-
Maximum Tolerated Dose (MTD): 90 mg/m².[9]
-
Dose-Limiting Toxicities (DLTs): Hypotension (at 135 mg/m²) and fatigue and rash (at 100 mg/m²).[9]
Phase 2a Expansion Cohorts:
The study enrolled patients with cholangiocarcinoma, gallbladder cancer, and other solid tumors (including pancreatic cancer) at the MTD of 90 mg/m².[8]
Safety Profile: Common treatment-related adverse events were generally mild to moderate and included rash, pruritus, fever, and fatigue.[8] Grade 3 or 4 hematologic toxicities were infrequent.[8]
Efficacy: Confirmed partial responses (PRs) were observed in five patients with gemcitabine-refractory tumors, including three with cholangiocarcinoma and one each with gallbladder and urothelial cancer.[8] In patients with cholangiocarcinoma, the median progression-free survival was 24.7 weeks, and the median overall survival was 39.1 weeks.[8]
| Cancer Type | Treatment | Objective Response Rate (ORR) / Partial Response (PR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Cholangiocarcinoma (gemcitabine-refractory) | This compound | 3 PRs | 24.7 weeks | 39.1 weeks | [8] |
| Gallbladder Cancer (gemcitabine-refractory) | This compound | 1 PR | - | - | [8] |
| Urothelial Carcinoma (gemcitabine-refractory) | This compound | 1 PR | - | - | [8] |
| Advanced Pancreatic Cancer (first-line) | Gemcitabine + nab-paclitaxel | 23% (ORR) | - | 8.5 months | [10] |
| Advanced Pancreatic Cancer (first-line) | Gemcitabine + Cisplatin + nab-paclitaxel | 71% (ORR) | 10.1 months | 16.4 months | [11] |
| Advanced Cholangiocarcinoma | Gemcitabine + Cisplatin | 15.9% (ORR) | 6.26 months | 12.2 months | [12] |
Note: The clinical data for gemcitabine and its combinations are from different studies and are provided for context. Direct comparison of efficacy across different trials should be done with caution due to variations in patient populations and study designs.
Experimental Protocols: Clinical Trial (NCT02661542)
Study Design: A Phase 1/2a, open-label, single-arm, dose-escalation, and cohort expansion study.[13]
Patient Population: Patients with advanced solid tumors who have progressed on standard therapies.[9] Specific expansion cohorts included patients with cholangiocarcinoma, gallbladder cancer, and other solid tumors.
Treatment Regimen: this compound was administered as an intravenous infusion on Days 1, 8, and 15 of a 28-day cycle.[13]
Key Inclusion Criteria (General):
-
Histologically or cytologically confirmed advanced solid tumor.
-
Refractory to or intolerant of standard therapy.
-
Measurable disease as per RECIST 1.1.
-
Adequate organ function.
Key Exclusion Criteria (General):
-
Prior treatment with this compound.
-
Active central nervous system metastases.
-
Significant cardiovascular disease.
For detailed inclusion and exclusion criteria, please refer to the official clinical trial record (NCT02661542).
Conclusion: Correlating the Evidence
The preclinical data for this compound demonstrated a clear rationale for its clinical development, particularly its superior activity over gemcitabine in challenging, clinically relevant models of pancreatic cancer. The early clinical data from the Phase 1/2a trial aligns with the preclinical findings, showing that this compound has a manageable safety profile and exhibits antitumor activity in heavily pretreated patients with solid tumors, including those who have progressed on gemcitabine.
The promising signals of efficacy in gemcitabine-refractory cholangiocarcinoma and other solid tumors suggest that this compound's distinct mechanism of action, potentially involving the inhibition of DNA repair, may overcome some of the resistance mechanisms that limit the efficacy of gemcitabine. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and to identify the patient populations most likely to benefit from this novel antimetabolite.
References
- 1. This compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular profiling and specific targeting of gemcitabine-resistant subclones in heterogeneous pancreatic cancer cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase 1/2a safety, pharmacokinetics, and efficacy study of the novel nucleoside analog this compound-01 for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Amplia Therapeutics ACCENT trial hits 35% ORR in pancreatic cancer | INNMF Stock News [stocktitan.net]
- 11. Response Rate Following Albumin-Bound Paclitaxel Plus Gemcitabine Plus Cisplatin Treatment Among Patients With Advanced Pancreatic Cancer: A Phase 1b/2 Pilot Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
FF-10502 Demonstrates Superiority Over Gemcitabine in Refractory Cancer Models
FOR IMMEDIATE RELEASE
Tokyo, Japan - Preclinical and clinical data indicate that FF-10502, a novel pyrimidine nucleoside antimetabolite, exhibits significant antitumor activity in gemcitabine-refractory cancer models, offering a potential new therapeutic avenue for patients who have developed resistance to standard-of-care gemcitabine. This compound, structurally similar to gemcitabine, demonstrates a distinct mechanism of action that allows it to overcome key resistance pathways.
This compound is a more potent inhibitor of DNA polymerase β than gemcitabine, a crucial enzyme in DNA repair.[1][2] This attribute contributes to its enhanced activity against dormant cancer cells, which are often implicated in chemotherapy resistance.[3][4] In preclinical studies, this compound has shown the ability to induce cell death in gemcitabine-resistant cells, particularly when combined with DNA-damaging agents.[3]
Preclinical Efficacy in Gemcitabine-Resistant Models
In vivo studies using patient-derived xenograft (PDX) models of gemcitabine-resistant pancreatic cancer have demonstrated the superior efficacy of this compound. While gemcitabine showed only partial tumor growth inhibition, this compound resulted in complete tumor growth suppression.[3][4] Furthermore, in an orthotopic pancreatic cancer model, treatment with this compound led to tumor regression and reduced metastasis, with no mortality observed, whereas 75% of mice treated with gemcitabine succumbed to the disease by day 128.[3][4]
| Parameter | This compound | Gemcitabine | Reference |
| Tumor Growth in Gemcitabine-Resistant PDX Models | Complete Suppression | Partial Inhibition | [3][4] |
| Mortality in Orthotopic Pancreatic Cancer Model (Day 128) | 0% | 75% | [3][4] |
| In Vitro IC50 (Pancreatic Cancer Cell Lines) | 60-330 nM | Moderately stronger | [3] |
Clinical Validation in Gemcitabine-Refractory Tumors
A Phase 1/2a clinical trial of this compound in patients with advanced solid tumors refractory to standard therapies has shown promising results. The study reported confirmed partial responses (PRs) in five patients with gemcitabine-refractory tumors, including three with cholangiocarcinoma, one with gallbladder cancer, and one with urothelial cancer.[5] Notably, seven patients with cholangiocarcinoma remained on therapy for six months or longer.[1][2] The recommended Phase 2 dose was established at 90 mg/m².[5]
| Tumor Type | Number of Patients with Partial Response | Prior Gemcitabine Treatment | Reference |
| Cholangiocarcinoma | 3 | Yes | [1][5] |
| Gallbladder Cancer | 1 | Yes | [5] |
| Urothelial Carcinoma | 1 | Yes | [1] |
| Chondroblastic Osteosarcoma | 1 | Not specified | [1][2] |
Mechanism of Action: Overcoming Gemcitabine Resistance
Gemcitabine resistance can arise from various mechanisms, including altered drug metabolism, changes in drug targets, and enhanced DNA repair capabilities. This compound's distinct mechanism of action, particularly its potent inhibition of DNA polymerase β, allows it to circumvent these resistance pathways. By preventing efficient DNA repair, this compound can induce apoptosis in cancer cells that would otherwise survive gemcitabine treatment.
Caption: Mechanism of this compound overcoming gemcitabine resistance.
Experimental Protocols
In Vivo Patient-Derived Xenograft (PDX) Model
-
Animal Model: Immunodeficient mice.
-
Tumor Implantation: Subcutaneous implantation of tumor fragments from gemcitabine-resistant pancreatic cancer patients.
-
Treatment Groups:
-
Vehicle control
-
Gemcitabine
-
This compound
-
-
Drug Administration: Intravenous injection. Dosing schedule as described in the specific study.
-
Endpoint Analysis: Tumor volume was measured regularly. Study terminated when tumors in the control group reached a predetermined size. Tumor growth inhibition was calculated.
Phase 1/2a Clinical Trial (NCT02661542)
-
Study Design: Open-label, single-arm, dose-escalation (3+3 design) followed by expansion cohorts.
-
Patient Population: Patients with inoperable metastatic solid tumors refractory to standard therapies.
-
Treatment: Intravenous this compound administered on days 1, 8, and 15 of a 28-day cycle.
-
Dose Escalation: Doses ranged from 8 to 135 mg/m².
-
Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Secondary Objectives: To evaluate the safety, tolerability, pharmacokinetics, and antitumor activity of this compound.
-
Response Assessment: RECIST 1.1 criteria.
Caption: this compound development workflow.
Alternative Treatment Landscape for Gemcitabine-Refractory Pancreatic Cancer
For patients with gemcitabine-refractory pancreatic cancer, several second-line treatment options exist, though with varying degrees of efficacy. These include chemotherapy regimens such as FOLFIRINOX (oxaliplatin, irinotecan, fluorouracil, and leucovorin), nab-paclitaxel in combination with gemcitabine (for patients who did not receive it first-line), and monotherapies like oxaliplatin or capecitabine.[6] The choice of second-line therapy often depends on the patient's performance status and prior treatment history. The emergence of this compound presents a novel targeted approach that directly addresses a mechanism of gemcitabine resistance.
Conclusion
This compound has demonstrated a compelling preclinical and clinical profile in the setting of gemcitabine-refractory cancers. Its unique mechanism of action, centered on the inhibition of DNA polymerase β, allows it to overcome resistance to gemcitabine. The promising efficacy signals observed in heavily pretreated patients, particularly those with biliary tract cancers, warrant further investigation in larger, randomized clinical trials to fully elucidate its clinical benefit and potential as a new standard of care.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. This compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells | Semantic Scholar [semanticscholar.org]
- 5. A phase 1/2a safety, pharmacokinetics, and efficacy study of the novel nucleoside analog this compound-01 for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of second-line treatment for gemcitabine-refractory unresectable pancreatic cancer in a real-world setting - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Windows of FF-10502 and Gemcitabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic profiles of FF-10502 and the established chemotherapeutic agent, gemcitabine. By examining preclinical and clinical data, this document aims to offer a comprehensive assessment of their respective efficacy and safety, thereby defining their therapeutic windows.
Executive Summary
This compound, a novel pyrimidine nucleoside antimetabolite, demonstrates a promising therapeutic profile when compared to gemcitabine, particularly in preclinical models of pancreatic cancer, including those resistant to gemcitabine. While gemcitabine remains a standard-of-care, its efficacy can be limited by toxicities, primarily myelosuppression. In contrast, early clinical data for this compound suggests a manageable safety profile with limited hematologic toxicity, potentially indicating a wider therapeutic window. A key differentiator lies in their mechanisms of action; this compound exhibits a unique ability to target dormant cancer cells through the inhibition of DNA polymerase β, a pathway not targeted by gemcitabine.
Data Presentation
Preclinical Efficacy: In Vitro and In Vivo Models
The following tables summarize the comparative preclinical efficacy of this compound and gemcitabine in pancreatic cancer models.
Table 1: In Vitro Growth Inhibition of Pancreatic Cancer Cell Lines [1]
| Cell Line | This compound IC₅₀ (nM) | Gemcitabine IC₅₀ (nM) |
| BxPC-3 | 59.9 | - |
| SUIT-2 | 39.6 | - |
| Capan-1 | 68.2 | - |
| MIA PaCa-2 | 331.4 | - |
Note: Direct comparative IC₅₀ values for gemcitabine in the same study were not provided in the available resources.
Table 2: In Vivo Antitumor Efficacy in Pancreatic Cancer Xenograft Models [1]
| Xenograft Model | Treatment | Key Outcomes |
| SUIT-2 Orthotopic | This compound | No mortality observed; regression of implanted tumor and minimal metastasis. |
| Gemcitabine | 75% mortality by day 128. | |
| Patient-Derived (Gemcitabine-Resistant) | This compound | Complete tumor growth suppression. |
| Gemcitabine | Partial tumor growth inhibition. |
Clinical Safety and Tolerability
The safety profiles of this compound and gemcitabine have been evaluated in clinical trials.
Table 3: Phase 1/2a Clinical Trial of this compound in Advanced Solid Tumors (NCT02661542) [2][3]
| Parameter | Finding |
| Maximum Tolerated Dose (MTD) | 90 mg/m² (intravenously on days 1, 8, 15 of a 28-day cycle) |
| Dose-Limiting Toxicities (DLTs) | Hypotension (G3 and G4), Fatigue (G3), Rash (G2) |
| Common Adverse Events (Grade 1-2) | Rash, pruritus, fever, fatigue |
| Grade 3/4 Hematologic Toxicities | Thrombocytopenia (5.1%), Neutropenia (2%) |
Table 4: Selected Grade 3/4 Toxicities of Gemcitabine in Advanced Pancreatic Cancer [4]
| Toxicity | Gemcitabine Monotherapy (%) | Gemcitabine + Cisplatin (%) |
| Neutropenia | 13.2 | 34.7 |
| Thrombocytopenia | 5.1 | 16.9 |
| Anemia | 4.6 | 12.9 |
| Febrile Neutropenia | 0.5 | 3.5 |
Note: Toxicity data for gemcitabine can vary based on dosing schedule and combination regimens.
Experimental Protocols
Pancreatic Cancer Xenograft Model (Adapted from preclinical studies)[1][5]
Cell Lines and Culture: Human pancreatic cancer cell lines (e.g., SUIT-2, Capan-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Animal Models: Female nude mice (e.g., BALB/c-nu/nu), typically 5-6 weeks old, are used. Animals are housed in a pathogen-free environment with ad libitum access to food and water.
Tumor Implantation: For orthotopic models, cultured pancreatic cancer cells are harvested, and a specific number of cells (e.g., 2 x 10⁶) are surgically implanted into the pancreas of anesthetized mice. For subcutaneous models, cells are injected into the flank. For patient-derived xenografts (PDXs), tumor fragments from a patient are implanted subcutaneously.
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound: Administered intravenously at specified doses (e.g., 120-480 mg/kg) and schedules (e.g., once weekly for 4 weeks).[5]
-
Gemcitabine: Administered intravenously or intraperitoneally at specified doses (e.g., 100-120 mg/kg) and schedules (e.g., twice weekly for 3 weeks).[1]
-
Control: A vehicle control (e.g., saline) is administered following the same schedule.
Efficacy and Toxicity Assessment:
-
Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Survival: Mice are monitored daily, and survival is recorded.
-
Toxicity: Body weight is measured regularly as an indicator of toxicity. At the end of the study, blood samples may be collected for hematological analysis, and organs may be harvested for histopathological examination.
Phase 1/2a Clinical Trial of this compound (NCT02661542)[2][3]
Study Design: An open-label, single-arm, dose-escalation (Phase 1) and cohort expansion (Phase 2a) study.
Patient Population: Patients with advanced, inoperable metastatic solid tumors refractory to standard therapies.
Treatment Protocol:
-
This compound is administered as an intravenous infusion on Days 1, 8, and 15 of a 28-day cycle.
-
Dose escalation in Phase 1 proceeds in cohorts of patients to determine the MTD.
-
Phase 2a enrolls patients into specific tumor-type cohorts (e.g., cholangiocarcinoma, gallbladder cancer, pancreatic cancer) at the MTD.
Assessments:
-
Safety and Tolerability: Adverse events are monitored and graded according to standard criteria (e.g., CTCAE). Dose-limiting toxicities are evaluated in the first cycle.
-
Efficacy: Tumor response is assessed using RECIST 1.1 criteria at baseline and regular intervals.
-
Pharmacokinetics: Blood samples are collected to evaluate the pharmacokinetic profile of this compound.
Mandatory Visualization
Signaling Pathways
Caption: Gemcitabine's intracellular activation and mechanism of action.
Caption: this compound's mechanism targeting DNA polymerases.
Experimental Workflow
Caption: Workflow for preclinical xenograft studies.
Conclusion
The available data suggests that this compound has the potential for a wider therapeutic window compared to gemcitabine. This is supported by its potent antitumor activity in gemcitabine-resistant preclinical models and a clinical safety profile characterized by manageable, non-hematologic dose-limiting toxicities. The unique mechanism of action of this compound, particularly its ability to inhibit DNA polymerase β and target dormant cancer cells, may contribute to its enhanced efficacy and differentiated safety profile. Further head-to-head clinical trials are warranted to definitively establish the comparative therapeutic index of these two agents.
References
- 1. This compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 1/2a safety, pharmacokinetics, and efficacy study of the novel nucleoside analog this compound-01 for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Randomized phase III trial of gemcitabine plus cisplatin compared with single-agent gemcitabine as first-line treatment of patients with advanced pancreatic cancer: the GIP-1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of FF-10502: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like FF-10502 is a critical component of laboratory safety and regulatory compliance. As a pyrimidine nucleoside antimetabolite with anticancer activity, this compound should be handled as a cytotoxic agent, necessitating stringent disposal protocols to mitigate risks to personnel and the environment.[1][2] This guide provides a comprehensive overview of the recommended disposal procedures for this compound, drawing parallels from its structural analog, Gemcitabine, and general guidelines for cytotoxic waste management.[2][3]
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or a designated containment enclosure.
-
Ensure that safety showers and eyewash stations are readily accessible.[3]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety goggles with side shields.
-
Lab Coat: A dedicated lab coat or gown is mandatory.
-
Respiratory Protection: If there is a risk of aerosol or dust generation, a suitable respirator should be worn.
General Handling:
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Prohibit eating, drinking, or smoking in areas where this compound is handled.
-
Wash hands thoroughly after handling the compound.
II. Step-by-Step Disposal Protocol
The disposal of investigational cytotoxic drugs like this compound must adhere to federal, state, and local regulations, in addition to institutional and sponsor-specific guidelines. The primary and recommended method for the final disposition of cytotoxic pharmaceutical waste is high-temperature incineration through a licensed hazardous waste vendor.[2][4]
Step 1: Waste Identification and Segregation
Properly identify and segregate all materials that have come into contact with this compound. This includes:
-
Unused or expired this compound product.
-
Empty and partially empty primary containers (vials, bottles, etc.).
-
Contaminated laboratory supplies such as gloves, gowns, bench paper, pipette tips, and vials.
-
Contaminated glassware and other laboratory equipment.
Step 2: Waste Collection and Containment
-
Sharps: All needles and syringes must be discarded intact into a compliant, puncture-resistant, and leak-proof sharps container that is clearly labeled for cytotoxic waste.[2]
-
Solid Waste: Contaminated PPE and other solid materials should be placed in thick, leak-proof plastic bags (e.g., 2 mm polypropylene or 4 mm polyethylene) or containers designated for cytotoxic waste.[2] These containers are often color-coded (e.g., red or yellow) and must be clearly labeled.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in sealed, leak-proof containers. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 3: Labeling and Storage
-
Clearly label all waste containers with "HAZARDOUS WASTE," "CYTOTOXIC WASTE," and the chemical name "this compound."
-
Store the sealed and labeled containers in a designated, secure Satellite Accumulation Area (SAA) with limited access.
-
Regularly inspect the SAA for any signs of leakage or container degradation.
Step 4: Final Disposal
-
You will likely need to complete a chemical waste disposal request form.
-
All this compound waste must be disposed of through a licensed hazardous waste management company that utilizes high-temperature incineration.[2][4]
Step 5: Record Keeping
Maintain meticulous records of all disposal activities, including completed waste disposal request forms and any certificates of destruction provided by the EHS department or its vendor. These records are essential for regulatory compliance and audits.[4]
Quantitative Data Summary
| Parameter | Specification | Source |
| Plastic Bag Thickness (Polypropylene) | 2 mm | [2] |
| Plastic Bag Thickness (Polyethylene) | 4 mm | [2] |
| Primary Disposal Method | High-Temperature Incineration | [2][4] |
Experimental Protocols Referenced
While specific disposal protocols for this compound are not publicly detailed, the procedures outlined are based on established guidelines for cytotoxic compounds and the Safety Data Sheet for its structural analog, Gemcitabine.[2][3] this compound has been utilized in preclinical and clinical studies, such as in a Phase 1/2a safety and efficacy study for advanced solid tumors, where handling and disposal would have followed stringent protocols for investigational new drugs.[5]
Diagrams and Workflows
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. danielshealth.ca [danielshealth.ca]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. A phase 1/2a safety, pharmacokinetics, and efficacy study of the novel nucleoside analog this compound-01 for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling FF-10502
FF-10502 is a pyrimidine nucleoside antimetabolite with potent anticancer activity.[1][2] As a structural analog of gemcitabine, it is classified as a highly potent active pharmaceutical ingredient (HPAPI) requiring stringent handling protocols to ensure the safety of laboratory personnel.[1][3] This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound.
Personal Protective Equipment (PPE)
Due to its high potency, appropriate PPE is mandatory to prevent accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar hazardous compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact with the compound. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes or aerosols of the compound. |
| Body Protection | Disposable, solid-front, back-closure gown made of a low-permeability fabric. | Minimizes skin contamination and prevents the compound from permeating through to personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95, N100, or a powered air-purifying respirator - PAPR) should be used, especially when handling powders or creating aerosols. | Protects against inhalation of the compound, which can be a primary route of exposure. The level of respiratory protection should be determined by a risk assessment. |
Operational Handling and Containment
Safe handling of this compound necessitates the use of containment strategies to minimize exposure risk.[4][5]
Engineering Controls:
-
Ventilated Enclosures: All handling of this compound powder should be conducted in a certified chemical fume hood, biological safety cabinet, or a containment isolator.[5]
-
Closed Systems: Whenever possible, use closed-system transfer devices for reconstituting and transferring solutions of this compound to minimize the generation of aerosols.
Work Practices:
-
Designated Areas: Establish a designated area for handling this compound. This area should be clearly marked with warning signs.
-
Decontamination: All surfaces and equipment must be decontaminated after handling this compound. A suitable decontamination agent, such as a high-pH solution, should be used.
-
Spill Management: A written spill procedure must be in place. Spill kits containing appropriate PPE, absorbent materials, and decontamination solutions should be readily available.
Disposal Plan
The disposal of this compound and all contaminated materials must adhere to regulations for chemotherapeutic waste.[6]
Waste Segregation:
-
Trace Chemotherapy Waste: Items with less than 3% of the original drug remaining by weight (e.g., empty vials, gloves, gowns, and plasticware) should be disposed of in designated yellow chemotherapy waste containers.[7][8]
-
Bulk Chemotherapy Waste: Unused this compound, grossly contaminated items, and materials from spill cleanups are considered bulk waste and must be disposed of in black RCRA hazardous waste containers.[7][8]
Disposal Procedure:
-
Segregate waste at the point of generation.
-
Place waste in the appropriately colored and labeled containers.[6]
-
Containers must be puncture-resistant and have a secure lid.
-
Follow institutional and local regulations for the final disposal of chemotherapeutic waste, which typically involves incineration.[9]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an Antimetabolite with Novel Activity on Dormant Cells, Is Superior to Gemcitabine for Targeting Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 4. Safety and Innovation: Navigating the Challenges of Antibody-Drug Conjugates - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 5. pharmtech.com [pharmtech.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. amsmedwaste.com [amsmedwaste.com]
- 9. onclive.com [onclive.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
